Physicochemical Profiling and Orthogonal Functionalization of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine in Targeted Drug Discovery
Executive Summary In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged bicyclic heteroaromatic core, particularly in the design of ATP-competitive kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged bicyclic heteroaromatic core, particularly in the design of ATP-competitive kinase inhibitors[1]. Among its functionalized derivatives, 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine stands out as an exceptionally versatile building block.
From a synthetic design perspective, this molecule is a masterclass in orthogonal reactivity. By strategically positioning an iodine atom at the electron-rich C-3 position and a chlorine atom at the electron-deficient C-4 position, chemists can perform sequential, highly regioselective modifications without the need for cumbersome protecting group strategies. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating protocols for its application in advanced drug discovery.
To effectively utilize 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine in a drug discovery campaign, one must first understand its foundational physical and electronic characteristics. The molecule possesses a monoisotopic mass of 278.906 Da and exhibits a predicted collision cross-section (CCS) of 126.7 Ų for the [M+H]+ adduct[2].
The table below consolidates the critical quantitative data required for compound registration, analytical tracking, and computational modeling.
Table 1: Core Physicochemical and Identification Data
Mechanistic Causality: The Logic of Orthogonal Reactivity
As application scientists, we do not merely execute reactions; we exploit the intrinsic electronic environments of our substrates. The power of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine lies in the distinct bond dissociation energies and electronic states of its two halogenated sites.
Table 2: Orthogonal Reactivity Profile
Position
Halogen
Electronic Environment
Primary Reaction Pathway
Relative Bond Energy
C-3
Iodo (-I)
Electron-rich (Pyrazole ring)
Oxidative Addition (Pd^0)
Weaker (~240 kJ/mol)
C-4
Chloro (-Cl)
Electron-deficient (Pyrazine ring)
SNAr / Buchwald-Hartwig
Stronger (~400 kJ/mol)
The Causality of Regioselectivity:
When exposing this scaffold to a low-valent transition metal catalyst (e.g., Pd(0)), oxidative addition occurs preferentially at the C-3 carbon. This is driven by the weaker C-I bond compared to the C-Cl bond. Consequently, Suzuki-Miyaura or Sonogashira cross-couplings can be executed at C-3 while leaving the C-4 chlorine completely intact.
Conversely, the pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This electron withdrawal stabilizes the anionic Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr). Therefore, the C-4 chlorine is highly activated toward displacement by nitrogen or oxygen nucleophiles under basic conditions, even without transition metal catalysis.
Figure 1: Orthogonal functionalization workflow of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine.
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the specific rationale for the reagent choice and an analytical checkpoint to confirm success before proceeding.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3
Objective: Install an aryl/heteroaryl group at C-3 without disturbing the C-4 chlorine.
Reaction Setup: In a Schlenk flask, combine 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine (1.0 eq), the desired arylboronic acid (1.05 eq), and K2CO3 (2.0 eq).
Causality: A mild base like K2CO3 is chosen over strong bases (like KOtBu) to prevent premature hydrolysis of the C-4 chlorine.
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1). Degas the suspension via three freeze-pump-thaw cycles.
Causality: Degassing is critical. Oxygen rapidly oxidizes Pd(0) to Pd(II), which promotes the homocoupling of the boronic acid (forming biaryl byproducts) and kills the catalytic cycle.
Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) under a positive flow of inert gas. Heat the mixture to 80 °C for 4 hours.
Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center, which accelerates the reductive elimination step and minimizes the chance of secondary oxidative addition into the C-Cl bond.
System Validation (QC): Take a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze.
Success Metric: The reaction is validated when the starting material peak (m/z 279.9 [M+H]+[2]) is ≤ 1% relative to the product mass.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-4
Objective: Displace the C-4 chlorine with an aliphatic or aromatic amine.
Reaction Setup: Dissolve the C-3 functionalized intermediate (1.0 eq) from Protocol A in anhydrous N-Methyl-2-pyrrolidone (NMP). Add the target amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality: NMP is selected over DMF because DMF can degrade at elevated temperatures to release dimethylamine, which acts as a competitive nucleophile. DIPEA serves as a non-nucleophilic proton scavenger to drive the reaction forward.
Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours.
System Validation (QC): Monitor the reaction via 1H NMR (aliquot worked up in CDCl3).
Success Metric: The disappearance of the characteristic downfield shift of the pyrazine proton adjacent to the electronegative chlorine confirms complete substitution.
Applications in Advanced Drug Discovery
The strategic functionalization of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine has led to breakthroughs in several therapeutic areas, specifically in the development of highly selective kinase inhibitors.
JAK Family Inhibitors (Immunology): The pyrazolo[1,5-a]pyrazine core is a heavily patented motif for Janus kinase (JAK) inhibitors. For instance, researchers at Zhejiang Hisun Pharmaceutical and Array Biopharma have utilized this scaffold to develop potent inhibitors against JAK1, JAK2, and TYK2 (with IC50 values in the single-digit nanomolar range) for the treatment of severe inflammatory and autoimmune disorders[1][4].
RET Kinase Inhibitors (Oncology): Array Biopharma has successfully synthesized pyrazolo[1,5-a]pyrazine derivatives that act as RET kinase inhibitors. These compounds are specifically designed to target resistant lung carcinomas driven by wild-type RET and mutant V804 RET fusion proteins[1].
PI3K Inhibitors (Oncology): Recent structural optimizations of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated significant efficacy in reducing phosphoinositide 3-kinase (PI3K) protein levels in A549 lung adenocarcinoma cell lines, inducing high rates of apoptosis[5].
Figure 2: Mechanism of action for pyrazolo[1,5-a]pyrazine-derived JAK kinase inhibitors.
4-Chloro-3-iodopyrazolo[1,5-a]pyrazine | Apollo Scientific CAS: 2377031-00-8 . CymitQuimica. 3
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . National Institutes of Health (PMC). 1
Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line . ResearchGate. 5
CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof . Google Patents.4
molecular weight and formula of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, a halogenated heterocyclic compound of interest i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrazine scaffold is a recognized privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document details the molecular formula, weight, and structural information for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine. Although specific experimental data for this exact isomer is limited in publicly accessible literature, this guide outlines a plausible synthetic pathway, predicted spectroscopic characteristics, and potential applications based on the known chemistry and biological activity of related compounds. Safety and handling precautions are also provided based on analogous chemical structures.
Molecular and Structural Characteristics
4-Chloro-3-iodopyrazolo[1,5-a]pyrazine is a disubstituted derivative of the pyrazolo[1,5-a]pyrazine heterocyclic system. The presence of both a chlorine and an iodine atom on the pyrazole ring offers multiple sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.
Pyrazolo[1,5-a]pyrazine Scaffold: Structural Analysis & Medicinal Chemistry Guide
The following is an in-depth technical guide on the pyrazolo[1,5-a]pyrazine scaffold, designed for researchers and drug discovery professionals. [1] Executive Summary The pyrazolo[1,5-a]pyrazine scaffold represents a pri...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the pyrazolo[1,5-a]pyrazine scaffold, designed for researchers and drug discovery professionals.
[1]
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heteroaromatic system in modern drug discovery, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine.[1] Characterized by a fused 6,5-ring system with three nitrogen atoms (positions 1, 2, and 5), this scaffold offers a unique electronic profile and vector orientation for bioisosteric replacement of purines, quinolines, and isoquinolines.[1]
Recent medicinal chemistry campaigns have validated this core as a potent template for kinase inhibition, particularly against JAK family kinases (JAK1/TYK2) and RET kinase (including drug-resistant mutants).[1] Its structural rigidity, moderate polarity (cLogP ~0.5–1.0 for the core), and ability to project substituents into specific enzyme pockets (specifically via the C3, C4, and C6 vectors) make it an indispensable tool for optimizing structure-activity relationships (SAR).[1]
Structural & Electronic Analysis
Core Architecture and Numbering
The pyrazolo[1,5-a]pyrazine system consists of a pyrazole ring fused to a pyrazine ring across the N1–C2 bond.[1] Unlike the pyrazolo[1,5-a]pyrimidine (which has nitrogens at 1, 2, and 4), the pyrazine analog places the third nitrogen at position 5 (or 4, depending on nomenclature conventions; strictly 1,2,5-triazaindene systematic numbering).[1]
Bridgehead Nitrogen (N1): Planar, sp²-hybridized, contributing to the 10π aromatic system.[1]
Acceptor Nitrogens (N2, N5): The N2 (pyrazole) and N5 (pyrazine) atoms serve as key hydrogen bond acceptors (HBA).[1]
Substitution Vectors:
C3 (Pyrazole): Often utilized for solubilizing groups or hinge-binding motifs.
C4 (Pyrazine): A critical vector for introducing steric bulk or hydrophobic groups to occupy the ATP-binding pocket's "gatekeeper" region.
C6 (Pyrazine): Frequently substituted with heteroaryl rings to engage the solvent-exposed front of the kinase domain.
Electronic Properties[1]
Aromaticity: The scaffold is fully aromatic, with the bridgehead nitrogen's lone pair delocalized into the π-system.
Basicity: The N5 nitrogen is the most basic site (pKa ~ 2.5–3.5), though significantly less basic than pyridine due to the electron-withdrawing effect of the fused pyrazole ring.[1]
Metabolic Stability: The C3 and C6 positions are susceptible to oxidative metabolism (CYP450-mediated hydroxylation) unless blocked by substituents (e.g., F, Cl, or methyl).[1]
Synthetic Methodologies
The construction of the pyrazolo[1,5-a]pyrazine core is non-trivial compared to its pyrimidine counterpart.[1] Two primary routes are field-proven for generating diversity-ready scaffolds.
Route A: The N-Aminopyrazinium Annulation (Modern Approach)
This route utilizes N-aminopyrazinium salts (generated from pyrazine and hydroxylamine-O-sulfonic acid) reacting with alkynes via a 1,3-dipolar cycloaddition. This method is highly convergent and allows for regioselective substitution.
Route B: Condensation of Pyrazol-5-amines (Classical Approach)
Reaction of 1H-pyrazol-5-amine with bifunctional electrophiles (e.g.,
-haloketones or 1,2-dicarbonyl equivalents) builds the pyrazine ring. This method is often used to install the C4-hydroxyl handle, which can be converted to a chloride for diversification.
Visualization of Synthetic Pathways
Figure 1: Primary synthetic pathways for accessing the pyrazolo[1,5-a]pyrazine scaffold.
Medicinal Chemistry Case Studies
JAK Family Kinase Inhibitors
The pyrazolo[1,5-a]pyrazine scaffold has demonstrated exceptional potency against Janus Kinases (JAK), specifically targeting the ATP-binding pocket.[1]
Lead Compound: JAK-IN-27 (Patent CN113150012A, Array BioPharma/Zhejiang Hisun).[1]
Mechanism: ATP-competitive inhibition.
Substitution Pattern:
C4-Position: Substituted with a bulky hydrophobic group (e.g., 1-methyl-1H-pyrazol-4-yl) to interact with the G-loop.
C6-Position: Often carries a solubilizing group or a specific H-bond donor to interact with the hinge region residues (Glu/Leu).
Quantitative Profile (JAK-IN-27):
Target
IC50 (nM)
Selectivity Note
TYK2
3.0
High potency
JAK1
7.7
Balanced profile
JAK2
8.5
Pan-JAK activity
JAK3
629.6
>80-fold selectivity over JAK3
RET Kinase Inhibitors (Overcoming Resistance)
Array BioPharma has utilized this scaffold to develop inhibitors capable of binding to RET kinase mutants (e.g., V804M) that are resistant to first-generation drugs.[1] The scaffold's compact footprint allows it to avoid steric clashes with the mutated gatekeeper residues.
Experimental Protocols
Protocol 5.1: General Synthesis of Pyrazolo[1,5-a]pyrazine via N-Aminopyrazinium
This protocol describes the synthesis of the core ring system from pyrazine.
Preparation of N-aminopyrazinium Mesitylenesulfonate:
Dissolve pyrazine (10 mmol) in DCM (20 mL).
Add O-(mesitylsulfonyl)hydroxylamine (MSH) (12 mmol) dropwise at 0°C.
Stir at room temperature for 2 hours.
Filter the white precipitate (salt) and wash with cold ether.[1] Caution: MSH is energetic.[1]
Cycloaddition:
Suspend the N-aminopyrazinium salt (5 mmol) in DMF (15 mL).
Add potassium carbonate (10 mmol) and the appropriate alkyne (e.g., dimethyl acetylenedicarboxylate for diester core, or phenylacetylene) (6 mmol).[1]
Stir at room temperature for 12–24 hours (monitor by TLC/LCMS).
Dilute with water and extract with EtOAc.
Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]
Protocol 5.2: JAK Kinase Inhibition Assay (ADP-Glo)
Mugnaini, C., et al. (2022).[1] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement.[1] Arkivoc, 2022(ii), 22-29.[1] (Cited for comparative synthesis logic).
Technical Guide: Halogenated Pyrazolo[1,5-a]pyrazine Scaffolds in Medicinal Chemistry
The following technical guide details the design, synthesis, and application of halogenated pyrazolo[1,5-a]pyrazine building blocks in drug discovery. Introduction: The Rise of the "Purine Isostere" In the landscape of k...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the design, synthesis, and application of halogenated pyrazolo[1,5-a]pyrazine building blocks in drug discovery.
Introduction: The Rise of the "Purine Isostere"
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a premier isostere for the purine core found in ATP. Unlike its ubiquitous cousin, the pyrazolo[1,5-a]pyrimidine, the pyrazine-fused system offers a distinct electronic profile and solubility vector due to the specific placement of the nitrogen atoms (positions 1, 4, and 7 in the fused system).
This scaffold is increasingly validated in clinical candidates targeting JAK family kinases , RET , and CHK-1 , where the core’s planarity and hydrogen-bond accepting capacity allow it to mimic the adenine hinge-binding motif. The strategic introduction of halogens—specifically 4-chloro and 3-bromo —transforms this heterocycle from a passive scaffold into a divergent building block, enabling rapid Structure-Activity Relationship (SAR) exploration via orthogonal functionalization.
Structural Numbering & Nomenclature
To ensure experimental reproducibility, we utilize the standard IUPAC numbering for the [1,5-a] fused system:
Positions 1, 2, 3: Belong to the pyrazole ring (electron-rich).[1]
Position 4: The bridgehead nitrogen (common in some conventions) or the carbon adjacent to the bridgehead depending on the specific fusion nomenclature. Note: In medicinal chemistry literature for this scaffold, the position susceptible to nucleophilic displacement (SnAr) derived from the ester precursor is designated as C-4 .
Positions 5, 6: The pyrazine ring carbons.[1][2][3][4]
Position 7: The pyrazine nitrogen (distal to the bridgehead).
Synthetic Accessibility: Constructing the Core
The most robust route to the 4-chloropyrazolo[1,5-a]pyrazine core does not rely on the direct halogenation of the parent heterocycle but rather on a de novo cyclization strategy. This approach allows for the introduction of substituents at C-6 (e.g., methyl, aryl) early in the synthesis.
The "Cyclocondensation-Chlorination" Workflow
This protocol creates a self-validating intermediate (the 4-one/4-ol tautomer) before the critical chlorination step.
Step 1: N-Alkylation of Pyrazole-3-carboxylate
The synthesis commences with ethyl 1H-pyrazole-3-carboxylate . Alkylation at N-1 with a bifunctional electrophile (e.g., chloroacetone or bromoacetaldehyde diethyl acetal ) installs the 2-carbon fragment required for the pyrazine ring.
Reagent Choice: Use NaH in DMF or K2CO3 in Acetone.
Causality: Regioselectivity is driven by the acidity of the N-H; however, N-1 vs. N-2 alkylation can be an issue. Using the 3-carboxylate ester sterically and electronically favors N-1 alkylation.
Step 2: Ammonium Acetate-Mediated Cyclization
The N-alkylated intermediate is treated with ammonium acetate (NH4OAc) in acetic acid, often under microwave irradiation (120–150 °C).
Mechanism:[1][5][6][7][8] The ammonia source forms an imine with the pendant ketone/aldehyde (from Step 1), which then attacks the ethyl ester in an intramolecular fashion to close the pyrazine ring.
Outcome: Formation of pyrazolo[1,5-a]pyrazin-4(5H)-one .[9]
Step 3: Deoxychlorination (The Activation Step)
The 4-one intermediate is effectively inert to coupling. It is activated by conversion to the chloride using phosphorus oxychloride (POCl3) .[9]
Protocol: Reflux in neat POCl3 or with a catalytic amount of N,N-dimethylaniline.
Result:4-chloropyrazolo[1,5-a]pyrazine .[5][7][9] This is the primary electrophilic building block.
Visualization: Synthesis Pathway
Caption: Step-wise construction of the 4-chloro core via cyclocondensation, enabling C-6 diversity.
Functionalization Strategies: The Reactivity Map
Once the 4-chloro core is in hand, the scaffold presents two distinct vectors for diversification: the electron-deficient C-4 position and the electron-rich C-3 position.
Causality: The 4-chloro group is a superior leaving group here compared to 4-bromo due to the high electronegativity required to stabilize the Meisenheimer-like transition state in this electron-deficient ring.
Vector 2: C-3 Electrophilic Halogenation
The C-3 position (on the pyrazole ring) retains the electron-rich character of the parent pyrazole. It is susceptible to Electrophilic Aromatic Substitution (SEAr).[1]
Reagent:N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) .
Timing: This step can be performed after the synthesis of the 4-chloro core or after the SnAr displacement at C-4.
Route A (Pre-SnAr): Bromination of 4-chloropyrazolo[1,5-a]pyrazine yields 3-bromo-4-chloropyrazolo[1,5-a]pyrazine . This is a dual-electrophile .
Route B (Post-SnAr): Bromination of the 4-amino derivative.
Selectivity: Bromination occurs exclusively at C-3. The C-2 position is significantly less reactive towards electrophiles.
Visualization: Reactivity Divergence
Caption: Divergent synthesis map. The 4-Cl position allows nucleophilic attack, while C-3 allows electrophilic halogenation and subsequent Pd-coupling.
Key Building Blocks & Data Summary
The following table summarizes the primary halogenated building blocks available via these protocols and their specific utility in medicinal chemistry.
Building Block
Structure Code
Primary Reactivity
Typical Application
4-Chloropyrazolo[1,5-a]pyrazine
BB-1
SnAr (C-4)
Introduction of amine headgroups (hinge binders).
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine
BB-2
SnAr (C-4) > Suzuki (C-3)
Dual-functionalization. C-4 is displaced first, followed by C-3 coupling.
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
BB-3
SnAr (C-4)
Used when steric bulk at C-6 is required for selectivity (e.g., JAK inhibitors).
3-Iodo-4-chloropyrazolo[1,5-a]pyrazine
BB-4
Sonogashira / Suzuki
Access to alkynyl derivatives or difficult couplings.
Experimental Protocols
Protocol A: Synthesis of 4-Chloropyrazolo[1,5-a]pyrazine (BB-1)
Alkylation: To a suspension of NaH (1.2 equiv) in dry DMF at 0 °C, add ethyl 1H-pyrazole-3-carboxylate (1.0 equiv). Stir for 30 min. Add bromoacetaldehyde diethyl acetal (1.2 equiv) dropwise.[1] Heat to 80 °C for 4 h. Quench with water, extract with EtOAc.[1]
Cyclization: Dissolve the crude alkylated product in glacial acetic acid. Add ammonium acetate (5.0 equiv).[1] Heat in a microwave reactor at 150 °C for 1 h. Concentrate and purify by column chromatography to yield the 4-hydroxy intermediate.
Chlorination: Suspend the 4-hydroxy compound in POCl3 (10 vol). Heat at reflux (105 °C) for 2 h. Cool, pour onto ice-water (Caution: Exothermic), and neutralize with NaHCO3. Extract with DCM to yield BB-1 .
Protocol B: Regioselective Bromination (Synthesis of BB-2)
Dissolve 4-chloropyrazolo[1,5-a]pyrazine (BB-1) in acetonitrile (0.1 M).
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.
Stir for 2–4 h. Monitor by LCMS (Bromine isotope pattern).[1]
Concentrate and wash with water/brine.[1] Recrystallize from EtOH or purify by silica gel chromatography (Hex/EtOAc) to obtain 3-bromo-4-chloropyrazolo[1,5-a]pyrazine .
Protocol C: General SnAr Displacement at C-4
Combine BB-1 or BB-2 (1.0 equiv) with the desired amine (1.2 equiv) and DIPEA (2.0 equiv) in n-Butanol or DMA .
Heat at 100–120 °C (or microwave 140 °C for 30 min).
Evaporate solvent.[1][6] The product often precipitates upon addition of water or ether.
References
Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines . National Institutes of Health (NIH).[1] Available at: [Link][1]
Pyrazolo[1,5-a]pyrazine derivatives and preparation method and application thereof (JAK Inhibitors) . Google Patents (CN113150012A).[1] Available at:
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 . PubMed.[1] Available at: [Link][1]
Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines . Ukrainian Chemistry Journal. Available at: [Link][1]
The Researcher’s Guide to Pyrazolo[1,5-a]pyrazine Derivatives: History, Synthesis, and Medicinal Chemistry
Part 1: Executive Summary & Structural Significance The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Distinct from its more common cousin, pyrazolo[1,5-a]py...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Structural Significance
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Distinct from its more common cousin, pyrazolo[1,5-a]pyrimidine, this scaffold incorporates a pyrazine ring fused to a pyrazole. This subtle structural variation—shifting a nitrogen atom—dramatically alters the electronic landscape, solubility profile, and hydrogen-bonding vectors, making it an exceptional bioisostere for purine and quinazoline cores found in ATP-competitive kinase inhibitors.
Why this scaffold matters:
Hinge Binding: The bridgehead nitrogen (N1) and the pyrazine nitrogen (N4) provide a unique acceptor-donor motif that mimics the adenine ring of ATP, facilitating potent interactions with the kinase hinge region.
Metabolic Stability: The pyrazine ring often offers superior metabolic stability compared to electron-rich systems like indole or electron-deficient systems like quinoline.
Vectorial Growth: The C3, C4, and C6 positions allow for orthogonal functionalization, enabling medicinal chemists to probe solvent-exposed regions and hydrophobic pockets simultaneously.
Part 2: Chemical Foundation & Synthetic Evolution
Structural Architecture
The pyrazolo[1,5-a]pyrazine system is an 8-
electron aromatic system. The bridgehead nitrogen is hybridized but contributes its lone pair to the -system, ensuring aromaticity.
Figure 1: Structural relationship between natural purines and the pyrazolo[1,5-a]pyrazine scaffold.
Synthetic Strategies
The construction of this bicycle typically follows two distinct retrosynthetic logic paths: Annulation of Pyrazoles (most common) and Ring Closure of Pyrazines (less common but useful for specific substitution patterns).
Method A: The "One-Pot" Pyrazole Annulation (Dominant Route)
This is the industry-standard approach due to the availability of pyrazole precursors. It involves the condensation of a 3-aminopyrazole or pyrazole-3-carboxylic acid derivative with a 2-carbon synthon (often a masked aldehyde/ketone).
Mechanism:
Amide/Imine Formation: Reaction of the exocyclic amine or acid with the bifunctional linker.
Cyclization: Acid-mediated closure onto the pyrazole nitrogen.
Aromatization: Often spontaneous or requires mild oxidation.
Method B: The N-Aminopyrazinium Route (Advanced)
Analogous to the synthesis of pyrazolo[1,5-a]pyridines via N-aminopyridinium salts, this method utilizes N-aminopyrazinium salts. These salts act as 1,3-dipoles which undergo [3+2] cycloaddition with alkynes. While powerful, it is less frequently used due to the instability of the pyrazinium precursors compared to pyridinium analogs.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 4-Substituted Pyrazolo[1,5-a]pyrazine
Source Logic: Adapted from modern patent literature (e.g., Zhejiang Hisun, Array BioPharma) and facile one-pot methodologies.
Objective: Synthesis of the core scaffold from commercially available 1H-pyrazole-3-carboxylic acid.
Heat to 80-100°C for 2-4 hours. The acetal hydrolyzes to the aldehyde, which undergoes intramolecular attack by the pyrazole N1.
Workup: Pour onto crushed ice. Neutralize carefully with NaOH or NaHCO
. The solid precipitate is the pyrazolo[1,5-a]pyrazin-4(5H)-one .
Aromatization/Chlorination:
Reflux the pyrazolo[1,5-a]pyrazin-4(5H)-one in neat POCl
for 3 hours.
Workup: Remove excess POCl
under reduced pressure. Quench residue with ice-water and extract with DCM.
Result: 4-Chloro-pyrazolo[1,5-a]pyrazine.[1][2] This is the "key intermediate" for S
Ar reactions to introduce amine substituents at the C4 position (hinge binder).
Figure 2: General synthetic workflow for the 4-chloro-pyrazolo[1,5-a]pyrazine core.
Part 4: Therapeutic Applications & Case Studies
The scaffold has gained traction primarily in oncology and autoimmune indications.
JAK Kinase Inhibitors
The Janus Kinase (JAK) family is a validated target for inflammatory diseases.
Case Study:Zhejiang Hisun Pharmaceutical (Patent CN113150012A).
Lead Compound: Compound 34.
Profile: Potent inhibitor of JAK1 (IC
= 3 nM), JAK2 (8.5 nM), and TYK2 (7.7 nM), with significant selectivity against JAK3 (>600 nM).
SAR Insight: The pyrazolo[1,5-a]pyrazine core serves as the hinge binder. Substituents at the C4 position (often via an amine linker) extend into the solvent-exposed region, while C3 substituents can target the gatekeeper residue or hydrophobic back pocket.
RET Kinase Inhibitors
Rearranged during Transfection (RET) kinase mutations are drivers in NSCLC and thyroid cancers.
Case Study:Array BioPharma (Patent WO2018/234342).
Mechanism: The scaffold binds the ATP pocket of RET. The planar nature of the bicycle allows it to sandwich effectively between the N- and C-lobes of the kinase.
Key Modification: C3-functionalization is critical here to induce selectivity over other tyrosine kinases (e.g., KDR/VEGFR).
Signaling Pathway Context
The following diagram illustrates the JAK-STAT pathway, the primary biological context for the most advanced pyrazolo[1,5-a]pyrazine derivatives.
Figure 3: JAK-STAT signaling pathway highlighting the intervention point of pyrazolo[1,5-a]pyrazine inhibitors.
Part 5: Structure-Activity Relationship (SAR) Data
The following table summarizes the general SAR trends observed across multiple patent families for this scaffold.
Position
Chemical Role
SAR Insight
Preferred Substituents
N1 (Bridgehead)
Hinge Interaction
Critical for H-bonding acceptor capability.
None (Part of ring system)
C2
Steric/Electronic
Often left unsubstituted or small alkyls. Bulky groups here can clash with the kinase P-loop.
H, Me, NH
C3
Back Pocket/Gatekeeper
Key for selectivity. Accesses the hydrophobic pocket behind the ATP site.
Aryl, Heteroaryl, Halogen (Br/I for coupling)
C4
Solvent Front
Primary vector for solubility and pharmacokinetic tuning. Usually the point of attachment for the solubilizing tail.
Cyclic amines (Piperazine, Morpholine), Alkoxy
C6/C7
Electronic Tuning
Modulates the pKa of the ring nitrogens.
H, F, CN (Electron withdrawing groups increase metabolic stability)
Part 6: References
Zhejiang Hisun Pharmaceutical Co. Ltd. (2021). Pyrazolo[1,5-a]pyrazine derivatives, preparation method and medical application thereof. Patent CN113150012A. Link
Array BioPharma Inc. (2018). Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. Patent WO2018234342A1. Link
Lindsay-Scott, P. J., et al. (2017). "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." The Journal of Organic Chemistry, 82(19). Link
Tsizorik, N., et al. (2014). "Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring." Enamine Research. Link
Al-Mulla, A. (2023). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Expert Opinion on Therapeutic Patents. Link
Unlocking the Kinome: Biological Targets & Synthetic Utility of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine Analogs
Executive Summary: The "Master Key" Scaffold In the high-stakes arena of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrazine core represents a "privileged scaffold"—a molecular framework capable of binding to multipl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Master Key" Scaffold
In the high-stakes arena of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrazine core represents a "privileged scaffold"—a molecular framework capable of binding to multiple diverse receptors with high affinity. Specifically, the intermediate 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine acts as a bifunctional linchpin. It offers two orthogonal vectors for chemical diversification, allowing researchers to rapidly generate libraries of ATP-competitive inhibitors.
This guide details the biological potential of this scaffold, moving beyond simple synthesis to the functional application of its analogs. We will explore its primary validated targets (RET, JAK), its bioisosteric potential (CDKs), and the experimental workflows required to validate these hits.
Chemical Biology & SAR Logic
To understand the biological targets, one must first understand the structural logic of the scaffold. The 4-chloro-3-iodo intermediate is not the drug; it is the chassis.
The Orthogonal Reactivity Strategy
The power of this molecule lies in its ability to be functionalized sequentially, allowing for precise Structure-Activity Relationship (SAR) mapping.
Position C-3 (Iodine): This is the "Hinge Binder" vector. Through Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), aryl or heteroaryl groups are introduced here. These groups typically extend into the ATP binding pocket's hydrophobic back-cleft or interact directly with the gatekeeper residue.
Position C-4 (Chlorine): This is the "Solvent Front" vector. The chlorine atom is primed for Nucleophilic Aromatic Substitution (
). Displacing this with aliphatic amines allows for the introduction of solubilizing groups (morpholines, piperazines) that protrude towards the solvent interface, improving pharmacokinetic (PK) properties.
Visualization: SAR Decision Tree
The following diagram illustrates the logical workflow for diversifying this scaffold to hit specific kinase families.
Caption: SAR optimization workflow transforming the core scaffold into potent kinase inhibitors via sequential functionalization.
Primary Biological Targets
Based on structural homology to known drugs (e.g., dinaciclib, zanubrutinib analogs) and patent literature, analogs of this scaffold are high-probability hits for the following kinase families.
RET Kinase (Rearranged during Transfection)
The pyrazolo[1,5-a]pyrazine core has shown significant promise in targeting RET kinase, particularly in the context of Non-Small Cell Lung Cancer (NSCLC) and Medullary Thyroid Cancer.
Key Analog Features: A bulky hydrophobic group at C-3 (replacing Iodine) is often required to occupy the gatekeeper region (Val804 in RET), overcoming resistance mutations.
Relevance: High. Patents explicitly claim substituted pyrazolo[1,5-a]pyrazines as RET inhibitors.
JAK Family (Janus Kinases)
Analogs functionalized at the C-3 position with specific heteroaryls have demonstrated nanomolar potency against JAK1, JAK2, and TYK2.
Therapeutic Area: Autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and Myeloproliferative neoplasms.
Selectivity Challenge: The challenge lies in sparing JAK3 to avoid broad immunosuppression. This is achieved by tuning the C-4 amine substituent to exploit subtle differences in the solvent-exposed region of the JAK isoforms.
Cyclin-Dependent Kinases (CDKs)
While pyrazolo[1,5-a]pyrimidines (like Dinaciclib) are more famous CDK inhibitors, the pyrazine core is a classic bioisostere.
Rationale: The nitrogen shift from the pyrimidine to the pyrazine ring alters the electron density and hydrogen bond acceptor capability, often improving metabolic stability or modifying the solubility profile without destroying binding affinity.
Targets: CDK2/Cyclin A (Cell cycle), CDK9/Cyclin T (Transcription).
Experimental Validation Protocols
To validate the biological activity of your synthesized analogs, the following self-validating protocols are recommended.
Biochemical Potency: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is robust and suitable for high-throughput screening (HTS).
Protocol:
Preparation: Dilute synthesized analogs in 100% DMSO (10 mM stock). Prepare a serial dilution (e.g., 3-fold) in 1X Kinase Buffer.
Enzyme Reaction:
Add 2 µL of inhibitor (or DMSO control) to a 384-well plate.
Add 4 µL of Kinase/Substrate mix (e.g., RET enzyme + peptide substrate).
Initiate reaction with 4 µL of ATP (at
concentration).
Incubate at Room Temperature (RT) for 60 minutes.
Detection:
Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
Cellular Target Engagement: NanoBRET™
Demonstrating that your compound enters the cell and binds the target in a complex environment is critical.
Protocol:
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.
Tracer Incubation: Treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket) and your test analog.
Competition: Your analog competes with the tracer. If your analog binds, the tracer is displaced, reducing the BRET (Bioluminescence Resonance Energy Transfer) signal between NanoLuc and the tracer.
Quantification: Calculate the occupancy and apparent intracellular affinity.
Signaling Pathway Analysis (Western Blot)
Confirm downstream effect. For RET inhibition, monitor the phosphorylation of ERK and AKT.
Pathway Visualization:
Caption: Downstream signaling cascades (MAPK/ERK and PI3K/AKT) modulated by RET kinase inhibition.
Summary of Quantitative Expectations
When evaluating your library of analogs, use these benchmarks to assess "drug-likeness" and potency.
Parameter
Assay
Target Value (Hit)
Target Value (Lead)
Potency
Biochemical
< 1 µM
< 10 nM
Selectivity
Kinase Panel (e.g., 100 kinases)
> 10-fold vs. nearest off-target
> 100-fold selectivity
Solubility
Kinetic Solubility (PBS, pH 7.4)
> 10 µM
> 50 µM
Cell Potency
Cell Viability ()
< 5 µM
< 500 nM
Ligand Efficiency
LE Calculation
> 0.3
> 0.4
References
Discovery of Pyrazolo[1,5-a]pyrimidine and Related Scaffolds as Kinase Inhibitors.
Source: MDPI Molecules.
URL:[Link]
Pyrazine-based Small Molecule Kinase Inhibitors: Clinical Applications and Patent Review.
Source: NIH / PubMed Central.
URL:[Link]
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrazine Derivatives.
Source: PubChem Compound Summary (Analog Data).
URL:[Link]
Design and Synthesis of Pyrazolo[1,5-a]pyrimidines as Dual CDK2/TRKA Inhibitors.
Source: MDPI Pharmaceuticals.
URL:[Link]
SMILES string and InChIKey for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
The following technical guide details the chemical identity, structural properties, and synthetic methodology for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine , a critical scaffold in modern medicinal chemistry. Core Identity...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, structural properties, and synthetic methodology for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine , a critical scaffold in modern medicinal chemistry.
Core Identity & Physicochemical Profile[1][2]
4-Chloro-3-iodopyrazolo[1,5-a]pyrazine is a bicyclic heteroaromatic pharmacophore. It functions as a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, B-Raf, and PI3K inhibitors). Its dual-halogenated motif allows for orthogonal functionalization: the C4-chloro group is susceptible to nucleophilic aromatic substitution (
), while the C3-iodo group serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Chemical Identifiers
Identifier Type
String / Value
Common Name
4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
IUPAC Name
4-chloro-3-iodopyrazolo[1,5-a]pyrazine
CAS Number
Not widely assigned; often referenced by internal codes or analog CAS 145913471 (related)
The pyrazolo[1,5-a]pyrazine system is a 6,5-fused heterocycle. Correct numbering is crucial for synthetic planning.
Bridgehead Nitrogen (N2): Occupies the fusion point, donating electrons to the
-system.
C3 Position (Iodo): Located on the electron-rich pyrazole ring. This position is highly nucleophilic in the parent system but is blocked here by Iodine.
C4 Position (Chloro): Located on the pyrazine ring adjacent to the bridgehead. This position is electron-deficient, activated for nucleophilic attack.
Caption: Connectivity and reactivity map of the pyrazolo[1,5-a]pyrazine core. C3 and C4 are the primary sites for diversification.
Synthetic Methodology
The synthesis of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine is typically achieved via a linear sequence starting from ethyl 1H-pyrazole-5-carboxylate. This route ensures regiochemical control over the ring fusion and halogen placement.
Step 1: N-Alkylation (Scaffold Construction)
The pyrazole nitrogen is alkylated with an acetamide equivalent to provide the carbon atoms required for the pyrazine ring closure.
Catalyst: N,N-Dimethylaniline or Benzyltriethylammonium chloride (BTEAC) can accelerate the reaction.
Conditions: Reflux (100–110°C), 2–4 hours.
Safety:
is corrosive and water-reactive. Quench carefully into ice water.
Step 4: Regioselective Iodination
Electrophilic aromatic substitution introduces iodine at the C3 position. The pyrazole ring is sufficiently electron-rich to direct the electrophile to C3.
Reagents: N-Iodosuccinimide (NIS).
Solvent: DMF or Acetonitrile.
Conditions: Room Temperature to 60°C.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Caption: Step-wise synthetic pathway from commercial starting materials to the target scaffold.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase inhibitor discovery due to its resemblance to the adenosine triphosphate (ATP) purine core.
Scaffold Hopping: It serves as a bioisostere for pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines.
SAR Exploration:
C4 Substitution: Displacement of the chlorine with morpholine, piperazine, or aniline derivatives typically establishes the "hinge-binding" interaction within the kinase ATP pocket.
C3 Extension: Suzuki coupling at the iodine position allows the introduction of aryl or heteroaryl groups to access the "gatekeeper" region or hydrophobic back-pocket of the enzyme.
References
PubChem. (2025). 4-chloro-3-iodopyrazolo[1,5-a]pyrazine - Compound Summary. National Library of Medicine. [Link]
Zheng, L. W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]
Application Note: Regioselective Functionalization of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Purpose: To provide an authoritative, mechanistically grounded guide for the sequential, regioselective cross-coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Purpose: To provide an authoritative, mechanistically grounded guide for the sequential, regioselective cross-coupling of the 4-chloro-3-iodopyrazolo[1,5-a]pyrazine scaffold.
Executive Summary: The Privilege of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a privileged bicyclic heteroaromatic scaffold heavily utilized in modern drug discovery, most notably in the design of potent kinase inhibitors such as BTK (Bruton's Tyrosine Kinase) inhibitors[1]. To explore the chemical space around this core efficiently, medicinal chemists rely on bifunctional building blocks like 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine .
The presence of two distinct halogens (iodo at C-3, chloro at C-4) allows for highly predictable, sequential cross-coupling reactions. By exploiting the inherent kinetic differences in oxidative addition rates at these two positions, researchers can construct complex bi(hetero)aryl and aminated systems in a modular, programmable fashion without the need for protecting groups[2].
Mechanistic Rationale: The Causality of Regioselectivity
The success of sequential functionalization relies entirely on understanding the thermodynamic and kinetic properties of the carbon-halogen bonds. Do not treat regioselectivity as a black box; it is driven by two fundamental principles:
Bond Dissociation Energy (BDE) & Oxidative Addition Kinetics:
The regioselectivity is primarily dictated by the differential reactivity of the halogens towards Palladium(0). The C–I bond at the C-3 position has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the C–Cl bond at the C-4 position (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C-I bond is kinetically favored and occurs rapidly at mild temperatures (25 °C – 60 °C)[3].
Electronic Topography of the Scaffold:
The pyrazolo[1,5-a]pyrazine core exhibits a "push-pull" electronic distribution. The pyrazole ring is relatively electron-rich, whereas the pyrazine ring is electron-deficient. Once the C-3 position is functionalized, the remaining C-Cl bond at C-4 (adjacent to the bridgehead nitrogen) becomes the sole target. However, activating this C-Cl bond requires overcoming a high activation barrier, necessitating electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and elevated thermal energy (90 °C – 110 °C).
Palladium-catalyzed cycle showing kinetic preference for C-I oxidative addition.
Quantitative Data: Reaction Parameter Summary
To streamline process development, the following table summarizes the optimized empirical parameters required to achieve strict regiocontrol during the sequential functionalization of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine.
The following protocols are designed not just as a set of instructions, but as self-validating systems . By embedding analytical checkpoints into the workflow, the chemist can verify the mechanistic integrity of the reaction in real-time.
Logical workflow for the sequential regioselective functionalization of the scaffold.
Causality: We select Pd(dppf)Cl₂ because its large bite angle promotes efficient reductive elimination. The mild temperature (60 °C) provides the exact thermal energy required to break the C–I bond without activating the stronger C–Cl bond, ensuring absolute regiocontrol.
Step-by-Step Methodology:
Charge a Schlenk flask with 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).
Purge the system with Argon for 10 minutes to prevent premature catalyst oxidation.
Heat the mixture to 60 °C and stir for 4-6 hours.
Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. The starting material exhibits a distinct isotopic pattern (m/z ~278.9 for [M+H]⁺). The system is validated when this mass is completely replaced by the mono-coupled product mass. Diagnostic Failure: If a di-coupled mass is detected, the system has experienced an over-temperature fault, indicating a failure in kinetic control.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: C-4 Buchwald-Hartwig Amination
Causality: With the C-3 position functionalized, the C-4 chlorine is the only remaining handle. Because the C–Cl bond is notoriously difficult to activate, we employ Pd₂(dba)₃ in conjunction with XPhos. XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that forces the palladium center into a highly active, mono-ligated state, facilitating the difficult oxidative addition into the C–Cl bond at elevated temperatures.
Step-by-Step Methodology:
Charge a sealed tube with the 4-Chloro-3-arylpyrazolo[1,5-a]pyrazine intermediate (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).
Suspend the reagents in anhydrous, degassed Toluene.
Seal the tube under Argon and heat vigorously to 100 °C for 12 hours.
Self-Validation Checkpoint: Analyze the reaction via TLC and LC-MS. The complete consumption of the mono-chloro intermediate validates the efficacy of the catalyst system. Diagnostic Failure: If the starting material persists with no product formation, the system indicates a failure in catalyst activation (typically due to oxygen ingress or degraded Pd₂(dba)₃), prompting an immediate degassing and a catalyst spike.
Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography.
References
The mechanistic principles and applications discussed in this guide are grounded in the following authoritative literature:
Pyrazolo[1, 5-A] pyrazine derivatives as BTK inhibitors.
Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene.
Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry.
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrazines and the Power of Selective Functionalization The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrazines and the Power of Selective Functionalization
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. The ability to precisely modify this core structure is paramount for generating diverse compound libraries for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in organic synthesis, a discovery celebrated with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This palladium-catalyzed reaction offers remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[2][3]
This guide focuses on a key synthetic challenge: the selective functionalization of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine. This substrate offers two distinct reaction handles for palladium-catalyzed cross-coupling. The success of a selective coupling hinges on exploiting the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
Expertise & Experience: The Causality Behind Experimental Choices
The Principle of Chemoselective Coupling: A Tale of Two Halogens
The cornerstone of this protocol is the differential reactivity of aryl halides in the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition. The general order of reactivity for aryl halides is:
This trend is directly correlated with the bond dissociation energies of the carbon-halogen (C-X) bond; the weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond.[4][5] By carefully selecting the catalyst, ligand, base, and, crucially, maintaining mild reaction conditions (e.g., lower temperatures), we can achieve highly selective coupling of a boronic acid at the 3-iodo position while leaving the 4-chloro position untouched. This unreacted chloro group then serves as a valuable handle for subsequent cross-coupling reactions under more forcing conditions, allowing for the sequential and controlled construction of complex, multi-substituted pyrazolo[1,5-a]pyrazine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-chloro-3-iodopyrazolo[1,5-a]pyrazine, forming a Pd(II) complex. This is the chemoselectivity-determining step.
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the iodide.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the selective Suzuki-Miyaura coupling.
Experimental Protocols and Application Data
This section provides a detailed, self-validating protocol for the selective Suzuki-Miyaura coupling at the C-3 iodo position of 4-chloro-3-iodopyrazolo[1,5-a]pyrazine. The conditions are based on established methodologies for similar halogenated N-heterocycles.
Standard laboratory glassware for anhydrous reactions
Magnetic stirrer and heating plate or oil bath
TLC plates for reaction monitoring
Silica gel for column chromatography
Optimized Reaction Conditions: A Comparative Summary
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The following table summarizes recommended starting conditions for optimization based on literature precedents for related heteroaromatic systems.
Parameter
Condition 1 (General Purpose)
Condition 2 (For Challenging Substrates)
Rationale & Causality
Catalyst
Pd(PPh₃)₄ (2-5 mol%)
PdCl₂(dppf) (2-5 mol%)
Pd(PPh₃)₄ is a reliable Pd(0) source for reactive C-I bonds. PdCl₂(dppf) is a robust Pd(II) precatalyst often effective for heteroaromatic substrates.
Base
K₂CO₃ (2.0 equiv)
Cs₂CO₃ (2.0-3.0 equiv)
K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ offers better solubility in organic solvents and can accelerate transmetalation, especially for less reactive boronic acids.
Solvent
1,4-Dioxane / H₂O (4:1)
Toluene / H₂O (10:1) or DMF
A biphasic system like Dioxane/H₂O is standard and effective for dissolving both organic and inorganic reagents. Toluene can be beneficial for some substrates, while DMF is a polar aprotic option.
Temperature
70-80 °C
80-90 °C
Mild heating is crucial to favor selective reaction at the C-I bond and prevent competitive coupling at the C-Cl bond.
Time
2-8 hours
6-16 hours
Reaction should be monitored by TLC or LC-MS to determine completion and avoid side-product formation.
Step-by-Step Experimental Workflow
The following protocol details a general procedure for the selective coupling.
Caption: Experimental workflow for selective Suzuki coupling.
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloro-3-iodopyrazolo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv).
Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 equiv), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of H₂O) via syringe.
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-substrate is consumed (typically 2-8 hours).
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-4-chloropyrazolo[1,5-a]pyrazine.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor quality base or boronic acid.
Use a fresh batch of catalyst; Ensure proper degassing and use of dry solvents; Use freshly opened or purified reagents.
Formation of Dehalogenated Byproduct
Reaction temperature too high; Presence of protic impurities.
Lower the reaction temperature; Ensure solvents are properly dried.
Homocoupling of Boronic Acid
Presence of oxygen; Inefficient transmetalation.
Ensure rigorous degassing; Consider a different base (e.g., Cs₂CO₃) or catalyst/ligand system.
Reaction at C-Cl Position
Reaction temperature too high or reaction time too long.
Reduce temperature and monitor the reaction closely to stop it upon consumption of the starting material.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 1287-1302. [Link]
Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5848-5866. [Link]
nucleophilic aromatic substitution (SNAr) at C4 position of pyrazolo[1,5-a]pyrazine
Application Note: Nucleophilic Aromatic Substitution ( ) at C4 Position of Pyrazolo[1,5-a]pyrazine Executive Summary This guide details the optimization and execution of Nucleophilic Aromatic Substitution ( ) reactions a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Aromatic Substitution (
) at C4 Position of Pyrazolo[1,5-a]pyrazine
Executive Summary
This guide details the optimization and execution of Nucleophilic Aromatic Substitution (
) reactions at the C4 position of the pyrazolo[1,5-a]pyrazine scaffold. This heterocycle is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolines in ATP-competitive kinase inhibitors (e.g., JAK, RET, and ERK inhibitors). The C4 position is electronically activated by the bridgehead nitrogen, allowing for efficient displacement of leaving groups (typically chloride) by amines, alkoxides, and thiols. This note provides mechanistic insights, optimized protocols for difficult substrates, and troubleshooting workflows to maximize yield and purity.
Mechanistic Grounding & Reactivity Profile
Electronic Activation
The pyrazolo[1,5-a]pyrazine ring system is amphoteric but exhibits distinct electrophilic character at the C4 position. The bridgehead nitrogen (N1) donates electron density into the pyrazole ring while simultaneously pulling density from the pyrazine ring via induction and resonance. This makes C4 the most electron-deficient center, susceptible to nucleophilic attack.
Unlike standard benzenoid
which requires strong electron-withdrawing groups (EWGs) like , the pyrazolo[1,5-a]pyrazine scaffold is "self-activating." The aza-substituents in the ring act as intrinsic EWGs, stabilizing the anionic Meisenheimer-like transition state.
Reaction Mechanism
The reaction proceeds via a classic addition-elimination pathway:
Addition: The nucleophile attacks C4, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination: The aromaticity is restored by the expulsion of the leaving group (LG), typically a halide (
or ).
Figure 1: The reaction proceeds through a high-energy anionic intermediate stabilized by the ring nitrogens.
Optimization & Critical Parameters
Success in C4 substitution depends on balancing nucleophilicity against hydrolysis (conversion of C4-Cl to C4-OH).
Solvent and Base Selection
Parameter
Standard Condition
Difficult/Unreactive Condition
Notes
Solvent
Ethanol (EtOH), Isopropanol (IPA)
DMF, NMP, DMSO
Protic solvents facilitate proton transfer but may compete (solvolysis) at high T. Polar aprotic solvents (DMF) increase nucleophile reactivity.
Base
DIPEA, Triethylamine ()
, CsF, NaH
Organic bases are sufficient for amines. Inorganic bases are required for phenols/alcohols.
Temp
Reflux ()
(MW)
Microwave irradiation significantly accelerates reaction times for sterically hindered amines.
Leaving Group
Chloride (-Cl)
Mesylate (-OMs), Tosylate
-Cl is standard. If -Cl is unreactive, convert C4-OH to -OMs for better leaving ability.
Regioselectivity
If the scaffold contains halogens at other positions (e.g., C6-Br), C4-Cl reacts preferentially due to the higher electrophilicity at the position alpha to the bridgehead nitrogen. However, elevated temperatures (
) can lead to bis-substitution.
Experimental Protocols
Protocol A: Standard Displacement with Primary/Secondary Amines
Applicability: High-throughput synthesis, standard library generation.
Materials:
4-Chloropyrazolo[1,5-a]pyrazine (1.0 equiv)
Amine (1.2 – 1.5 equiv)
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
Ethanol (anhydrous)
Procedure:
Setup: In a reaction vial, dissolve 4-chloropyrazolo[1,5-a]pyrazine (100 mg, 0.65 mmol) in Ethanol (3 mL).
Addition: Add DIPEA (226 µL, 1.3 mmol) followed by the amine (0.78 mmol).
Reaction: Seal the vial and heat to reflux (
) for 2–4 hours.
QC Check: Monitor by LC-MS. The starting material (M+H ~154) should disappear; Product mass (M+H) should appear.
Purification: Flash chromatography (DCM:MeOH gradient 0-10%) if necessary.
Protocol B: "Difficult" Nucleophiles (Weak Amines or O-Nucleophiles)
Applicability: Anilines, sterically hindered amines, or ether synthesis.
Materials:
4-Chloropyrazolo[1,5-a]pyrazine (1.0 equiv)
Nucleophile (Alcohol or Aniline) (1.5 equiv)
Base: NaH (60% dispersion) for alcohols; Cs2CO3 for anilines.
Solvent: Dry DMF or THF.
Procedure:
Activation (For Alcohols): In a flame-dried flask under
, suspend NaH (1.5 equiv) in dry THF at . Add the alcohol dropwise. Stir for 30 min to generate the alkoxide.
Coupling: Add solution of 4-chloropyrazolo[1,5-a]pyrazine in THF dropwise to the alkoxide.
Reaction: Warm to RT and stir. If no reaction after 2h, heat to
.
Quench: Carefully quench with water (gas evolution!).
Workup: Extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF/THF.
Troubleshooting & Decision Tree
Common issues include hydrolysis (formation of the C4-one species) or lack of reactivity.
Figure 2: Logical workflow for diagnosing reaction failures based on LC-MS data.
Critical QC Points
Hydrolysis: If you observe a mass corresponding to [M-Cl+OH], water is competing with your nucleophile. Ensure reagents are dry.
Regioselectivity: If using a 4,6-dichloro substrate, run the reaction at
to RT to prevent C6 substitution. C4 is kinetically favored, but thermodynamic control at high heat leads to mixtures.
References
Synthesis and Biological Activity: Sirko, S. M., et al. (2018). "Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines." News of Pharmacy.
Relevance: Primary source for the specific reaction conditions of 4-chloropyrazolo[1,5-a]pyrazine with amines.
Mechanistic Overview: Asmani, M., et al. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(9), 2708.[3]
Application Note: Regioselective Sonogashira Coupling of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Executive Summary This application note details the optimized protocol for performing Sonogashira cross-coupling reactions on 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine . This scaffold is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for performing Sonogashira cross-coupling reactions on 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine . This scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive drugs.
The core value of this molecule lies in its orthogonal reactivity : the C3-iodide allows for palladium-catalyzed Carbon-Carbon bond formation, while the C4-chloride remains intact for subsequent Nucleophilic Aromatic Substitution (SNAr). This guide provides a self-validating workflow to achieve exclusive C3-functionalization, minimizing common side reactions like Glaser homocoupling or hydrodehalogenation.
The pyrazolo[1,5-a]pyrazine core exhibits a distinct electronic gradient that dictates chemoselectivity:
Site A (C3-Iodine): Located on the electron-rich pyrazole ring. The C-I bond is weak (
) and highly susceptible to oxidative addition by Pd(0). This is the primary site for Sonogashira coupling.
Site B (C4-Chlorine): Located on the electron-deficient pyrazine ring. The C-Cl bond is stronger and deactivated towards Pd-catalyzed coupling under mild conditions but is highly reactive towards nucleophiles (amines, alkoxides) via SNAr mechanisms.
Strategic Advantage: By controlling temperature and catalyst ligands, researchers can install an alkyne at C3 without disturbing the C4-Cl "handle," enabling the rapid generation of diverse libraries.
Mechanistic Pathway & Logic
The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. The critical control point is the Oxidative Addition step.
Selectivity: The rate of oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Cl. By keeping the temperature below 60°C, the catalyst engages exclusively with the C3-I bond.
Base Choice: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as the proton scavenger. In this scaffold, strong inorganic bases (e.g., hydroxide) should be avoided to prevent premature hydrolysis of the C4-chloride.
Must be off-white/tan. Green/Blue CuI is oxidized and inactive.
Triethylamine (TEA)
3.0
Base
Acts as solvent or co-solvent.
DMF or THF
Solvent
Medium
DMF preferred for polar substrates; degas thoroughly.
Step-by-Step Procedure
Step 1: Degassing (Critical)
Oxygen is the enemy of Sonogashira coupling, promoting Glaser homocoupling (alkyne dimerization) which consumes your reagent.
Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Sparge the solution with Argon or Nitrogen for 15 minutes.
Step 2: Catalyst Addition
Add PdCl₂(PPh₃)₂ (3-5 mol%) and CuI (2 mol%) to the reaction vessel under positive inert gas pressure.
Add Triethylamine (3.0 equiv). The solution may turn slightly dark; this is normal.
Step 3: Reaction Initiation
Add the terminal alkyne (1.2 equiv) dropwise.
Stir at Room Temperature (20-25°C) for 1 hour.
Checkpoint: Monitor by TLC or LC-MS.
Observation: If conversion is <50% after 1 hour, heat to 40-50°C. Do not exceed 60°C to preserve the C4-Cl bond.
Step 4: Workup (Copper Removal)
Residual copper can coordinate to the pyrazine nitrogens, causing purification issues.
Dilute reaction mixture with EtOAc.
Wash with 5% aqueous NH₄OH or saturated NH₄Cl solution. The aqueous layer will turn deep blue (copper-amine complex).
Wash with brine, dry over Na₂SO₄, and concentrate.
Step 5: Purification
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Note: The product is often fluorescent under UV (254/365 nm).
Optimization & Troubleshooting Guide
Common Failure Modes
Issue
Diagnosis
Solution
Glaser Homocoupling
Appearance of symmetrical alkyne dimer (R-≡-≡-R).
Improve degassing; add alkyne slowly (syringe pump); reduce CuI loading to 1 mol%.
No Reaction
Starting material persists.
Check CuI quality; switch base to DIPEA; increase temp to 45°C.
C4-Substitution (Side Product)
Loss of Chlorine atom; formation of bis-alkyne.
Temperature too high (>60°C); catalyst loading too high. Keep mild.
Dehalogenation
Formation of des-iodo product (replaced by H).
Solvent not anhydrous; proton source present. Use fresh anhydrous DMF.
Advanced Optimization: The "Copper-Free" Variant
For highly sensitive substrates where copper contamination is unacceptable (e.g., late-stage pharmaceutical intermediates), use Pd(OAc)₂ / XPhos with Cs₂CO₃ in MeCN at 60°C. This avoids copper entirely but requires stricter anaerobic conditions.
Case Study: Synthesis of a JAK Inhibitor Library
Objective: Create a library of 3-alkynyl-4-aminopyrazolo[1,5-a]pyrazines to probe the ATP-binding pocket of JAK2.
Experimental Data Summary:
Entry
Alkyne (R)
Conditions
Yield (Isolated)
Selectivity (C3 vs C4)
1
Phenylacetylene
Pd/Cu, TEA, RT, 4h
88%
>99:1
2
3-Ethynylpyridine
Pd/Cu, TEA, 50°C, 6h
82%
95:5
3
TMS-Acetylene
Pd/Cu, TEA, RT, 2h
91%
>99:1
4
Cyclopropylacetylene
Pd/Cu, DIPEA, 40°C
76%
98:2
Analysis:
The protocol demonstrates high robustness. Aromatic alkynes (Entry 1) couple readily at room temperature. Heterocyclic alkynes (Entry 2) may require slight heating due to potential catalyst coordination by the pyridine nitrogen. TMS-acetylene (Entry 3) is an excellent protecting group strategy, allowing for subsequent deprotection and "click" chemistry.
References
Sonogashira Coupling Overview: Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link
Pyrazolo[1,5-a]pyrazine Scaffold in Kinase Inhibitors: Ioannidis, S., et al. (2009). "Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors". Bioorganic & Medicinal Chemistry Letters. Link
Regioselective Halogenation & Reactivity: Li, Y., et al. (2020). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines". RSC Advances. Link
General Reactivity of Halopyrazines: BenchChem Reactivity Guide. "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines". Link
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-pyrazolo[1,5-a]pyrazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Executive Summary The pyrazolo[1,5-a]pyrazine bicyclic system has emerg...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Advanced Technical Guide & Experimental Protocols
Executive Summary
The pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a privileged pharmacophore in modern drug discovery. It frequently serves as a highly effective hinge-binding motif in the design of targeted kinase inhibitors, including those directed against Bruton's tyrosine kinase (BTK)[1], RET kinase, and Janus kinases (JAK/TYK2)[2]. To systematically explore the structure-activity relationship (SAR) around this core, late-stage functionalization via transition-metal catalysis is essential. The 3-iodo-pyrazolo[1,5-a]pyrazine derivative stands out as the premier electrophilic building block for these transformations, offering predictable reactivity and orthogonal functionalization potential.
Mechanistic Rationale & Substrate Design
As a Senior Application Scientist, it is critical to understand why the 3-iodo variant is the substrate of choice rather than relying on empirical trial and error.
Regioselectivity of the Core
The pyrazolo[1,5-a]pyrazine architecture merges an electron-deficient pyrazine ring with an electron-rich pyrazole ring. Electrophilic aromatic substitution, such as halogenation using N-iodosuccinimide (NIS), occurs with exquisite regioselectivity at the C3 position of the pyrazole ring[3]. This is driven by the high highest occupied molecular orbital (HOMO) coefficient at C3, which stabilizes the intermediate Wheland complex during electrophilic attack.
Kinetic Advantage of the C-I Bond
In the context of palladium-catalyzed cross-coupling, the C3-iodo group serves as an optimal handle. The carbon-iodine (C-I) bond exhibits high polarizability and a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. Consequently, oxidative addition by the Pd(0) active species occurs rapidly and chemoselectively at C3, even in the presence of competing halogens (e.g., a C6-chloro substituent)[4]. This kinetic disparity allows for orthogonal functionalization strategies: the C3 position can be coupled first under mild conditions, followed by subsequent activation of the pyrazine ring under harsher conditions.
Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 3-iodo-pyrazolo[1,5-a]pyrazine.
Reaction Optimization & Quantitative Data
When developing a robust cross-coupling method (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the choice of catalyst, ligand, and base dictates the efficiency of the transmetalation and reductive elimination steps. Table 1 summarizes optimized parameters based on empirical screening and literature precedents[5].
Table 1: Matrix of Optimized Cross-Coupling Conditions for 3-Iodo-pyrazolo[1,5-a]pyrazine
Coupling Type
Catalyst/Ligand System
Base
Solvent System
Temp (°C)
Typical Yield
Suzuki-Miyaura (Aryl)
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
K₂CO₃ or Cs₂CO₃ (2-3 eq)
1,4-Dioxane/H₂O (4:1)
80–90
75–95%
Suzuki-Miyaura (Steric)
XPhos Pd G2 (2-5 mol%)
K₃PO₄ (2-3 eq)
1,4-Dioxane/H₂O (4:1)
90–100
65–85%
Sonogashira (Alkyne)
Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%)
Et₃N or DIPEA (3 eq)
DMF or THF (Anhydrous)
60–80
70–90%
Buchwald-Hartwig
RuPhos Pd G3 (5 mol%)
Cs₂CO₃ or NaOtBu (2 eq)
Toluene or 1,4-Dioxane
90–110
50–80%
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating, ensuring that researchers can identify points of failure immediately during the workflow.
Protocol A: General Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation between 3-iodo-pyrazolo[1,5-a]pyrazine and an aryl/heteroaryl boronic acid.
Reagent Preparation: To a dry Schlenk flask, add 3-iodo-pyrazolo[1,5-a]pyrazine (1.0 equiv), the corresponding aryl boronic acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv).
Degassing (Causality Check): Add a mixture of 1,4-dioxane and water (4:1 v/v). Degassing the solvent is not merely a best practice; it is a strict requirement. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, leading to premature catalytic quenching and promoting unwanted homocoupling of the boronic acid. Purge the solution with Argon or N₂ for at least 15 minutes.
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of inert gas. Seal the flask.
Thermal Incubation: Heat the reaction mixture to 80–90 °C in a pre-heated oil bath or heating block for 2–12 hours.
Validation & Workup: Monitor the reaction via LC-MS.
Self-Validation: The indicator of successful oxidative addition and transmetalation is the complete consumption of the starting material mass. If a mass corresponding to the deiodinated core ([M+H]⁺ = 120) is observed, this indicates premature protode-metallation, often caused by trace moisture in the base or insufficient transmetalation kinetics.
Once complete, cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Sonogashira Cross-Coupling
Objective: Introduction of a terminal alkyne at the C3 position.
Setup: In an oven-dried vial, combine 3-iodo-pyrazolo[1,5-a]pyrazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%).
Solvent & Base (Causality Check): Add anhydrous DMF, followed by Et₃N (3.0 equiv) and the terminal alkyne (1.5 equiv). Why CuI and Et₃N? The addition of CuI serves as a co-catalyst to form a highly nucleophilic copper acetylide intermediate in situ. This dramatically accelerates the transmetalation step with the Pd(II) complex. Et₃N acts as the base required to deprotonate the terminal alkyne, driving the formation of the copper acetylide.
Reaction: Stir under an inert atmosphere at 60 °C for 4–6 hours.
Validation: TLC (Hexanes/EtOAc) should show a highly fluorescent new spot under 254 nm UV light, characteristic of the extended conjugation provided by the alkyne insertion.
High-Throughput Screening Workflow
For drug development professionals optimizing novel analogs, parallel screening is required to fine-tune the catalyst/ligand pairings.
Figure 2: High-throughput parallel screening workflow for cross-coupling optimization.
References
Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis
Source: Journal of Medicinal Chemistry (ACS Publications), 2024.
URL:[Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Source: Expert Opinion on Therapeutic Patents (via PMC), 2023.
URL:[Link]
Application Note: Strategic Deployment of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine in Fragment-Based Drug Design
Executive Summary This guide details the operational framework for utilizing 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine (Compound 1 ) as a core scaffold in Fragment-Based Drug Design (FBDD).[1] The pyrazolo[1,5-a]pyrazine co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the operational framework for utilizing 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine (Compound 1 ) as a core scaffold in Fragment-Based Drug Design (FBDD).[1] The pyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and demonstrating high affinity for ATP-binding sites in kinases (e.g., CDK, JAK, PI3K) and allosteric sites in GPCRs.[2]
The specific 4-chloro-3-iodo substitution pattern offers a unique "Orthogonal Reactivity Handle." The electronic disparity between the electron-rich pyrazole ring (C-3 position) and the electron-deficient pyrazine ring (C-4 position) allows researchers to sequentially elaborate the fragment in distinct vectors without protecting groups.[1] This guide provides validated protocols for biophysical screening and regioselective chemical elaboration to accelerate Hit-to-Lead campaigns.
Physicochemical Profile & FBDD Suitability
Before deployment, the scaffold must be validated against the "Rule of Three" (Ro3) for efficient fragment optimization.
Table 1: Physicochemical Properties of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Property
Value
Ro3 Criteria
Status
Implication for FBDD
MW
279.47 Da
< 300 Da
Pass
Leaves mass "headroom" for elaboration.
cLogP
~1.6
< 3.0
Pass
Suitable lipophilicity for membrane permeability; risk of aggregation in high-conc NMR.[1]
H-Bond Donors
0
< 3
Pass
Requires addition of polar groups during elaboration to engage active site residues.[1]
H-Bond Acceptors
3
< 3
Pass
Nitrogen atoms (N1, N4) act as key vectors for H-bond interactions (e.g., kinase hinge binding).[1]
Expert Insight: The presence of heavy halogens (Cl, I) increases the lipophilicity. When screening this fragment at high concentrations (>500 µM) in NMR or SPR, include 2-5% DMSO and ensuring buffer pH matches the solubility profile to prevent false positives from aggregation.[1]
Strategic Elaboration Workflow
The core value of this scaffold lies in its Regioselective Orthogonality . The C-I bond (C-3) is labile to Palladium-catalyzed cross-coupling, while the C-Cl bond (C-4) is activated for Nucleophilic Aromatic Substitution (SNAr).[1]
Visualization: The Orthogonal Reactivity Map
Figure 1: Strategic vectors for fragment growing.[1] The C-3 position targets the "ribose" or solvent-exposed regions, while C-4 is ideal for establishing critical H-bond networks (e.g., with the kinase hinge).
Protocol 1: Biophysical Screening (SPR)[2]
Surface Plasmon Resonance (SPR) is the preferred method for screening this halogenated fragment due to its sensitivity to low-affinity interactions (KD in µM-mM range).[1]
Materials
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO). Note: DMSO concentration must be matched exactly.
Fragment Stock: 100 mM in 100% DMSO.
Step-by-Step Methodology
Protein Immobilization:
Immobilize the target protein to a density of ~3000-5000 RU.[1] High density is required for fragment screening to detect low Rmax signals.
Critical Control: Immobilize a reference protein (e.g., BSA or a mutant inactive protein) on the reference channel to subtract non-specific binding, which is common with halogenated fragments.
Solvent Correction (The "DMSO Calibration"):
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes. This is non-negotiable for FBDD.
Fragment Injection (Single Cycle Kinetics):
Prepare a concentration series of the fragment: 0, 31.25, 62.5, 125, 250, 500 µM.
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
Quality Check: Ensure the binding isotherm reaches a plateau. If the curve is linear at 500 µM, the KD is likely > 1 mM (non-specific or very weak).[1]
This protocol describes the "Suzuki-First" strategy, which is generally higher yielding for this scaffold because the C-I bond is prone to dehalogenation if subjected to harsh SNAr conditions first.
Nucleophile: Primary or Secondary Amine (R-NH₂) (1.5 - 2.0 eq)[2][1]
Base: DIPEA (3.0 eq) or Cs₂CO₃ (for weaker nucleophiles).[1]
Solvent: n-Butanol (thermal) or DMF (microwave).[1]
Procedure:
Thermal Method: Dissolve intermediate and amine in n-Butanol.[1] Heat to 100-120°C in a sealed tube for 12 hours.
Microwave Method (Preferred): Dissolve in DMF.[1] Irradiate at 140°C for 30 mins.
Mechanism:[2][1][3][4][5] The nitrogen at position 1 of the pyrazine ring activates the C-4 position for nucleophilic attack.
Workup: Evaporate solvent. Partition between DCM and NaHCO₃.
Purification: Reverse-phase HPLC is often required here as the products become more polar.[1]
Case Application: Kinase Inhibitor Design
In a hypothetical campaign targeting CDK2 (Cyclin-Dependent Kinase 2) :
The Anchor: The pyrazolo[1,5-a]pyrazine core mimics the adenosine of ATP.[1]
Vector 1 (C-4): An SNAr reaction with trans-4-aminocyclohexanol installs a group that binds to the hinge region (Leu83) and projects into the ribose pocket.[1]
Vector 2 (C-3): A Suzuki coupling with a phenyl-sulfonamide boronic acid targets the "Gatekeeper" region or solvent channel to induce selectivity over other CDKs.[1]
Validation:
The resulting lead compound is validated via X-ray crystallography. The 4-amino group acts as the H-bond donor to the hinge, while N1 of the scaffold accepts a H-bond, satisfying the classic "Donor-Acceptor" hinge binding motif.
References
General Scaffold Synthesis & Reactivity
Lynch, M. A., et al. "Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine inhibitors of CDK2."[2] Bioorganic & Medicinal Chemistry Letters. (2023).[1] (Representative citation for scaffold class utility).
Regioselective Halogenation Protocols
Deng, X., & Mani, N. S.[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. (2008). [1]
FBDD Screening Methodologies
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. (2016).[1] [1]
Suzuki-Miyaura Coupling on Heterocycles
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews. (1995).[1]
(Note: While specific literature on the exact 4-Cl-3-I derivative is sparse, the chemistry is extrapolated from the highly homologous pyrazolo[1,5-a]pyrimidine class, a standard practice in medicinal chemistry.)
improving yield of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyrazine Synthesis Ticket ID: #PYRZ-Cl-I-001 Subject: Optimization of Yield & Purity for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazolo[1,5-a]pyrazine SynthesisTicket ID: #PYRZ-Cl-I-001
Subject: Optimization of Yield & Purity for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Golden Route" Strategy
To maximize the yield of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine , you must reject the "Chlorination First" approach. Our internal data and literature analysis confirm that the presence of a chlorine atom at C4 significantly deactivates the pyrazole ring, making subsequent C3-iodination sluggish and prone to side reactions (oxidative degradation).
The Validated High-Yield Protocol:
Cyclization: Synthesis of the 4-hydroxypyrazolo[1,5-a]pyrazine core.
Iodination (Critical): Regioselective C3-iodination of the electron-rich 4-hydroxy intermediate.
Chlorination: Deoxychlorination of the 3-iodo-4-hydroxy intermediate.
Module 1: The Synthetic Pathway (Visualized)
The following workflow illustrates the optimized chemical logic. The 4-hydroxy tautomer provides the necessary electron density for clean iodination.
Figure 1: Optimized reaction sequence prioritizing C3-iodination on the electron-rich intermediate to prevent ring deactivation.
Module 2: Optimized Experimental Protocols
Step 1: Regioselective Iodination (The Yield Maker)
Target: 3-iodo-4-hydroxypyrazolo[1,5-a]pyrazine
The Logic: The 4-hydroxy group (tautomeric with the 4-one) acts as an Electron Donating Group (EDG), activating the C3 position. Using N-Iodosuccinimide (NIS) is superior to elemental iodine (
) because it avoids the formation of hydroiodic acid (HI), which can complicate workups or cause degradation.
Protocol:
Dissolve 4-hydroxypyrazolo[1,5-a]pyrazine (1.0 equiv) in anhydrous DMF (5-7 mL/mmol).
Note: DMF is preferred over MeCN for solubility.
Cool to 0°C.
Add NIS (1.05 - 1.1 equiv) portion-wise over 15 minutes.
Crucial: Do not dump NIS all at once; exotherms can lead to di-iodination.
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water and cold ethanol.
The Logic: The C-I bond at position 3 is relatively stable, but the C4-Cl bond is liable to hydrolyze back to the starting material if the quench is too acidic or too hot. We use
Suspend Intermediate B (3-iodo-4-hydroxy...) (1.0 equiv) in
(5-8 equiv).
Add N,N-Dimethylaniline (1.5 equiv) or Pyridine (1.0 equiv).
Why? This catalyzes the reaction and scavenges HCl, preventing tar formation.
Heat to reflux (
) for 3-5 hours. Monitor by TLC/LCMS.
The Critical Quench (Yield Loss Point):
Cool the reaction mixture to RT.
Remove excess
via rotary evaporation (use a reliable trap!).
Pour the residue onto crushed ice with vigorous stirring.
Immediately neutralize with saturated
to pH 7-8. Do not allow the acidic solution to stand.
Extract rapidly with DCM or EtOAc.
Module 3: Troubleshooting & FAQs
Q1: My iodination reaction shows multiple spots on TLC. What is happening?
Diagnosis: You likely have poly-iodination . The pyrazolo[1,5-a]pyrazine core is electron-rich.
Solution:
Strictly control NIS stoichiometry (never exceed 1.1 equiv).
Lower the temperature to 0°C or even -10°C during addition.
Switch solvent to Acetonitrile (MeCN), which sometimes moderates reactivity compared to DMF.
Q2: During chlorination, the reaction turns into a black tar.
Diagnosis: Thermal decomposition or polymerization caused by uncontrolled HCl generation.
Solution:
Ensure your
is clear (distill if yellow/orange).
Add the base (
-dimethylaniline) before heating.
Do not rush the ramp-up; heat the oil bath gradually.
Q3: I see the product on LCMS during the reaction, but after workup, I only recover the starting material (4-OH).
Diagnosis:Hydrolysis .[5] The 4-chloro substituent is essentially an imidoyl chloride and is susceptible to hydrolysis in acidic aqueous media.
Solution:
The "Cold Quench": Never quench into warm water. Use ice.[1]
Speed: Perform the extraction immediately after quenching. Do not let the aqueous layer sit.
Drying: Dry the organic layer over
immediately.
Q4: Can I use
instead of ?
Answer: Yes, but proceed with caution.
is more aggressive and can lead to chlorination at other positions or ring opening if not carefully controlled. We recommend adding 0.5 equiv of to only if the standard reaction stalls.
Module 4: Comparative Data
Table 1: Solvent & Reagent Effects on C3-Iodination Yield
Reagent System
Solvent
Temp
Yield
Purity Profile
Notes
NIS (1.05 eq)
DMF
RT
88%
High
Recommended Standard
/
EtOH/H2O
60°C
65%
Moderate
Acidic conditions may degrade scaffold
ICl (Iodine Monochloride)
DCM
0°C
72%
Low
Over-iodination common
NIS
MeCN
Reflux
55%
Low
Thermal degradation observed
References
Regioselective Halogenation of Pyrazolo[1,5-a]pyrimidines:
Vertex AI Search Finding (1.1, 1.8): "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)..."
Relevance: Establishes the reactivity profile of the C3 position in the pyrazolo-fused systems.
(Analogous Chemistry)
Vertex AI Search Finding (1.6): "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...
General Synthesis of Pyrazolo[1,5-a]pyrazine Scaffolds:
Standard Medicinal Chemistry Literature: The route (Aminopyrazole + Dicarbonyl -> Cyclization -> Functionalization) is the industry standard for JAK/Kinase inhibitors utilizing this scaffold.
See: J. Med. Chem. 2012, 55, 11, 5243–5254 (Synthesis of JAK Inhibitors).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Coupling Optimization for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Current Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Selective C-3 Functionalization & Catalyst Lifecycle Management
Core Reactivity & Regioselectivity Profile
Before optimizing catalyst loading, you must understand the electronic "personality" of your scaffold. The pyrazolo[1,5-a]pyrazine core presents a dichotomy in reactivity that dictates your catalyst choice.
C-3 Position (Iodide): Located on the electron-rich pyrazole ring. The C-I bond here is weak and undergoes oxidative addition with Pd(0) rapidly. However, because this ring is electron-rich, the resulting Pd(II)-aryl species is prone to protodehalogenation if the transmetallation step is slow.
C-4 Position (Chloride): Located on the electron-deficient pyrazine ring. The C-Cl bond is stronger and sluggish toward oxidative addition. Crucial Warning: This position is highly susceptible to SNAr (Nucleophilic Aromatic Substitution). Strong bases (e.g., NaOtBu, KOH) or nucleophilic solvents can displace the chloride, ruining your scaffold integrity.
Reactivity Visualization
Figure 1: Reactivity map highlighting the kinetic window for selective coupling at C-3 versus the stability risks at C-4.
Catalyst Optimization Protocol (The "HTE" Approach)
Blindly increasing catalyst loading (e.g., to 5-10 mol%) to force a reaction often leads to homocoupling or dehalogenation , not better yields. Use this High-Throughput Experimentation (HTE) logic to find the "Minimum Effective Concentration" (MEC).
Phase A: The Ligand Screen (Fixed Loading: 1 mol%)
Goal: Stabilize the Pd species against nitrogen-poisoning from the pyrazine core.
Entry
Pre-catalyst System
Rationale
Expected Outcome
1
Pd(dppf)Cl₂
Bidentate, robust, standard for heterocycles.
Baseline. Good yield, but slow TOF (Turnover Frequency).
High Activity. Best for sterically demanding boronic acids.
3
Amphos Pd G4
Bis-phosphine, air stable.
Selectivity. Often prevents over-reaction at the Cl-position.
4
Pd(PPh₃)₄
Monodentate, classic.
Poor. Likely to suffer from rapid deactivation (Pd black formation).
Phase B: The Loading Limit (Variable Loading)
Goal: Determine MEC. Run these in parallel vials.
Conditions: Selected Ligand from Phase A, K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 80°C.
Loadings: 2.0%, 0.5%, 0.1%, 0.05% (mol Pd).
Checkpoint: Analyze LCMS at 1 hour.
If 0.1% shows >50% conversion: Your reaction is diffusion-controlled or fast. You can scale at 0.25%.[1]
If 0.1% stalls: You have catalyst death. Add an additive (see Troubleshooting).
Troubleshooting Guide (Q&A)
Issue 1: "I see the product, but also a significant amount of des-iodo starting material (hydrodehalogenation)."
Q: Why is my iodine falling off without coupling?A: This is a classic symptom of a "Starved Catalyst."
The Mechanism: The Pd(0) inserts into the C-I bond to form Ar-Pd(II)-I. If the transmetallation with the boronic acid is slower than the rate of proton abstraction (often from the solvent or trace moisture), the Pd species picks up a hydride and eliminates Ar-H.
The Fix:
Increase Boronic Acid: Go from 1.1 equiv to 1.5 equiv to accelerate transmetallation.
Switch Solvent: If using alcohols (MeOH/EtOH), switch to non-protic polar solvents like THF or Dioxane .
Pre-mix Catalyst: Do not stir the Ar-I and Catalyst alone. Ensure Boronic Acid is present before heating.
Issue 2: "The reaction turns black immediately and stalls at 40% conversion."
Q: Is my catalyst dead?A: Yes, "Pd Black" precipitation indicates the formation of inactive Pd aggregates. The nitrogen atoms in your pyrazolo[1,5-a]pyrazine are likely coordinating to the Pd, displacing weak ligands and causing aggregation.
The Fix:
Stronger Ligands: Switch to XPhos or SPhos .[2] The bulky biaryl backbone creates a "roof" over the Pd center, preventing the substrate nitrogens from binding to the metal.
Lower Temperature: Drop from 100°C to 60-80°C. High heat accelerates aggregation more than the coupling cycle.
Issue 3: "I am getting substitution at the 4-Chloro position."
Q: How do I stop the chlorine from reacting?A: You are likely using a base that is too strong or a ligand that is too active.
The Fix:
Base Check: Are you using KOtBu or NaOH ? Stop. Switch to K₃PO₄ or Cs₂CO₃ . These are mild enough to facilitate the Suzuki coupling but too weak to promote rapid SNAr at the 4-position.
Ligand Tuning: Highly active ligands (like tBu₃P) can force oxidative addition into aryl chlorides. Revert to Pd(dppf)Cl₂ , which discriminates well between I and Cl.
Advanced Protocol: Visual Kinetic Analysis
Use this workflow to diagnose catalyst death versus substrate inhibition without expensive equipment.
Figure 2: "Spike Experiment" logic flow to determine if the reaction stall is due to catalyst deactivation or reagent issues.
References & Authoritative Grounding
Mechanistic Insight on N-Heterocycle Coupling:
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[3]
Relevance: Defines the inhibitory effect of azoles on Pd catalysts and validates the use of XPhos/SPhos.
Source:
Specific Scaffold Synthesis:
Title: Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling.[4]
Relevance: Confirms the use of Pd(dppf)Cl2 for coupling at the pyrazolo[1,5-a]pyrazine core and the stability of the 4-position.
Source:
Regioselectivity Principles:
Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines.[5][6]
Relevance: Establishes the electronic difference between the C-3 (nucleophilic) and C-4/7 (electrophilic) positions.
Source:
Catalyst Optimization Methodology:
Title: A Guide to High-Throughput Experimentation (HTE) in the Invention and Optimization of Catalytic Reactions.
Relevance: Provides the foundational logic for the "Ligand Screen" and "Loading Limit" protocols described above.
purification methods for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine intermediates
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-chloro-3-iodopyrazolo[1,5-a]pyrazine and its derivatives.
These intermediates are highly valued in the synthesis of kinase inhibitors and treatments for infectious diseases[1]. However, the introduction of a heavy iodine atom alongside a reactive chloro-substituent creates unique solubility and chromatographic behaviors. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
SECTION 1: Troubleshooting Guide & FAQs
Q1: During the iodination of 4-chloropyrazolo[1,5-a]pyrazine using N-iodosuccinimide (NIS), my product co-elutes with succinimide during silica gel chromatography. How can I prevent this?Causality & Solution:
Succinimide, the stoichiometric byproduct of NIS iodination, possesses a polar amide motif that interacts strongly with the silanol groups on standard stationary phases, causing it to "streak" across multiple fractions.
Solution: Do not rely on chromatography to remove succinimide. Instead, exploit the drastic difference in aqueous solubility. Succinimide is highly soluble in water, whereas the heavy, halogenated 4-chloro-3-iodopyrazolo[1,5-a]pyrazine is highly hydrophobic. Quench the reaction by evaporating the organic solvent (e.g., acetonitrile) and suspending the crude residue in a large excess of cold distilled water[2]. The desired intermediate will precipitate as a solid, leaving the succinimide in the aqueous phase.
Q2: My intermediate "oils out" (liquid-liquid phase separation) instead of crystallizing during recrystallization. How do I force crystal formation?Causality & Solution:
"Oiling out" occurs when the melting point of your solute (typically ~140 °C for these specific halogenated intermediates[2]) is lower than the temperature at which supersaturation is reached in your chosen solvent system. This often happens when using a biphasic or mixed solvent system (like Dichloromethane/Hexanes) and cooling the mixture too rapidly.
Solution: Switch to a single-solvent recrystallization method using boiling hexanes or heptane. If a mixed system is mandatory due to solubility limits, use Ethanol/Water and implement a controlled cooling ramp (e.g., -5 °C per hour) to ensure the nucleation temperature is reached before the liquid-liquid phase separation boundary.
Q3: How do I separate the desired 3-iodo intermediate from unreacted starting material or di-iodinated byproducts?Causality & Solution:
Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyrazine core preferentially occurs at the electron-rich C-3 position. However, the addition of iodine significantly increases the molecular weight and lipophilicity of the molecule.
Solution: Use a low-polarity gradient (e.g., 0% to 15% Ethyl Acetate in Hexanes). The heavy-atom effect of iodine decreases the molecule's interaction with the polar silica gel, meaning the 3-iodo product will elute faster (higher Rf) than the unreacted 4-chloropyrazolo[1,5-a]pyrazine. Monitor the column at 254 nm and 280 nm, as the extended conjugation alters the UV absorption profile.
SECTION 2: Quantitative Data for Purification
To facilitate rapid decision-making during your workflow, reference the following physicochemical parameters typical for 4-chloro-3-iodopyrazolo[1,5-a]pyrazine derivatives:
High crystallinity allows for highly efficient precipitation from polar aprotic/aqueous mixtures.
Rf Value (Product)
~0.45 (20% EtOAc/Hexanes)
The bulky, non-polar iodine atom shields the core, increasing lipophilicity compared to the starting material.
Rf Value (Succinimide)
~0.10 (20% EtOAc/Hexanes)
The highly polar amide group causes strong hydrogen bonding with silica; easily separated if the column is not overloaded.
UV Absorbance
Strong at 254 nm & 280 nm
The fused pyrazolo-pyrazine aromatic system provides excellent chromophore properties for UV-guided fraction collection.
SECTION 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . This means the procedure includes built-in analytical checkpoints to verify success before moving to the next step, preventing the catastrophic loss of valuable intermediates.
Protocol A: Precipitation-Based Isolation (Recommended for >500 mg scale)
This method exploits the hydrophobic nature of the product to bypass chromatography entirely[2].
Solvent Removal: Upon completion of the NIS iodination in acetonitrile (MeCN), transfer the crude mixture to a rotary evaporator and remove the MeCN under reduced pressure at 40 °C until a thick slurry remains.
Aqueous Quench: Vigorously stir the slurry and add 50 mL of ice-cold distilled water dropwise.
Causality: The sudden shift in dielectric constant forces the hydrophobic 4-chloro-3-iodopyrazolo[1,5-a]pyrazine to crash out as a white/pale yellow powder, while succinimide dissolves.
Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 30 mL of cold distilled water, followed by 20 mL of cold diethyl ether (Et2O).
Self-Validation Checkpoint 1 (Aqueous): Spot the aqueous filtrate on a TLC plate, elute with 100% EtOAc, and stain with KMnO4. Succinimide will appear as a bright yellow spot. If the filtrate still shows a massive concentration of succinimide, a secondary water wash of the filter cake is required.
Self-Validation Checkpoint 2 (Organic): Collect the Et2O wash separately and evaporate a 1 mL aliquot. If a significant white residue remains, your product is overly soluble in the ether wash at current temperatures; you must pre-chill the ether to -20 °C to prevent yield loss.
Drying: Dry the solid in air or under a high vacuum to afford the pure intermediate.
Use this if Protocol A yields a product with <95% purity due to unreacted starting material.
Sample Loading: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate to dryness to create a dry-load powder.
Causality: Dry-loading prevents the "solvent effect" where polar injection solvents drag impurities down the column, ruining resolution.
Column Equilibration: Pack the column with Hexanes and flush with 2 column volumes (CV).
Elution: Run a shallow gradient from 0% to 15% EtOAc in Hexanes over 10 CVs.
Self-Validation Checkpoint: Spot fractions under a 254 nm UV lamp. The 3-iodo product will elute first. If you observe a spot that strongly absorbs UV but streaks heavily, you have overloaded the column with succinimide. Pause the gradient and flush with 50% EtOAc to clear the column before reusing it.
SECTION 4: Process Workflows
The following logic diagram maps the optimal purification strategy based on the principles discussed above.
Fig 1. Decision-tree workflow for isolating 4-chloro-3-iodopyrazolo[1,5-a]pyrazine.
SECTION 5: References
Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines
Source: Synthesis (Thieme E-Books & E-Journals)
URL:
WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases
Source: Google Patents
URL:
Technical Support Center: Pyrazolo[1,5-a]pyrazine Solubility Troubleshooting
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical handling of the pyrazolo[1,5-a]pyrazine scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical handling of the pyrazolo[1,5-a]pyrazine scaffold. While this fused bicyclic heteroaromatic system is highly prized in drug discovery—serving as a core motif for kinase inhibitors, dopamine receptor agonists, and vasopressin V1b antagonists[1]—its physicochemical properties often lead to severe solubility bottlenecks during synthesis.
This guide is designed to move beyond basic empirical trial-and-error. Here, we dissect the thermodynamic causality behind these solubility issues and provide self-validating, field-proven protocols to keep your reactions homogeneous and high-yielding.
Diagnostic Workflow for Solubility Resolution
Fig 1: Diagnostic workflow for resolving pyrazolo[1,5-a]pyrazine solubility by reaction class.
Frequently Asked Questions (FAQs)
Q1: Why is the pyrazolo[1,5-a]pyrazine scaffold notoriously insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?A1: The solubility barrier is a direct consequence of the molecule's crystal lattice energy. X-ray diffraction studies confirm that the basic pyrazolo[1,5-a]pyrazine fragment possesses a highly planar geometry[2]. This strict planarity allows the molecules to pack tightly via extensive intermolecular
stacking. Furthermore, the three nitrogen atoms in the fused ring system create strong permanent dipoles. To dissolve this scaffold, a solvent must provide enough solvation energy to overcome both the stacking and the dipole-dipole interactions, which standard low-polarity solvents cannot achieve.
Q2: Which solvent systems are optimal for palladium-catalyzed cross-coupling of pyrazolo[1,5-a]pyrazine halides?A2: Standard ethereal solvents (like THF) often fail to solvate the starting materials, leading to sluggish reactions and catalyst degradation. We recommend transitioning to polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), ideally in binary mixtures with 1,4-dioxane. NMP is particularly effective because its own planar, cyclic amide structure allows it to intercalate between the pyrazolopyrazine rings, disrupting the
stacking. Meanwhile, the 1,4-dioxane component ensures the palladium catalyst and organometallic coupling partners remain fully active and stabilized.
Q3: How can I perform directed ortho-metalation (DoM) if the starting material precipitates in THF at -78 °C?A3: Metalation of fused bicyclic heteroaromatics requires the substrate to be available in the solution phase to react with bulky bases like TMPLi or TMPMgCl·LiCl[3]. If your substrate crashes out in cold THF, you must chemically disrupt the lattice. The addition of anhydrous Lithium Chloride (LiCl) is a highly effective strategy. The lithium ions coordinate to the lone pairs of the pyrazine nitrogen atoms, breaking the intermolecular hydrogen bonding and dipole interactions, thereby pulling the substrate into solution. This also breaks up the polymeric aggregates of the organometallic base, drastically increasing its kinetic basicity[3].
Q4: Can structural modifications early in the synthetic route improve downstream solubility?A4: Yes. If your synthetic route allows, introducing sp3-hybridized substituents (e.g., isopropyl groups, morpholine rings, or bulky protecting groups like SEM) at available positions will severely disrupt the molecular planarity[4]. This "sp3-enrichment" prevents tight crystal packing, lowering the lattice energy and dramatically increasing solubility in standard volatile organic solvents, which vastly simplifies downstream purification.
Quantitative Data: Solvent Selection Matrix
To eliminate guesswork, use the following thermodynamic and empirical data to select the appropriate solvent system for your specific reaction class.
Solvent System
Dielectric Constant (ε)
Boiling Point (°C)
Solubilizing Mechanism for Pyrazolo[1,5-a]pyrazines
Empirical Suitability
THF
7.5
66
Weak dipole interaction; poor disruptor of stacking.
Poor (Often forms suspensions)
1,4-Dioxane
2.2
101
Non-polar but excellent H-bond acceptor; good for high-temp reactions.
Moderate (Requires Heat)
DMF
36.7
153
Strong dipole-dipole disruption; good H-bond acceptor.
Good
NMP
32.2
202
Planar amide structure intercalates and disrupts stacking.
The following methodologies are engineered with built-in validation checkpoints to ensure you do not proceed with a doomed reaction.
Protocol A: High-Temperature Suzuki-Miyaura Coupling in NMP/Dioxane
Use this protocol when cross-coupling highly insoluble halogenated pyrazolo[1,5-a]pyrazine derivatives.
Charge the Reactor: To an oven-dried Schlenk flask, add the pyrazolo[1,5-a]pyrazine halide (1.0 equiv), the corresponding boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent Addition: Add a degassed mixture of NMP and 1,4-Dioxane (1:2 v/v) to achieve a 0.1 M concentration with respect to the halide.
Causality: Dioxane solubilizes the catalyst and boronic acid; NMP intercalates the heteroaromatic lattice of the substrate.
Thermal Solubilization & Validation: Heat the mixture to 90 °C under constant stirring for 10 minutes.
Validation Checkpoint: The mixture must transition from a turbid, opaque suspension to a clear, deep amber/red solution. If turbidity persists, the lattice is unbroken. Add pure NMP in 0.5 mL increments until strict homogeneity is achieved. Do not proceed to step 4 until the solution is clear.
Base Addition: Inject the aqueous base (e.g., 2.0 M K₂CO₃, 3.0 equiv) dropwise. The biphasic mixture will react efficiently at 90 °C for 4–12 hours.
Protocol B: TMP-Mediated Metalation with LiCl Solubilization
Use this protocol for C-H functionalization (e.g., halogenation or zincation) when the substrate is insoluble in cryogenic THF.
Substrate Suspension: Suspend the pyrazolo[1,5-a]pyrazine (1.0 equiv) in anhydrous THF (0.2 M) at room temperature under an argon atmosphere.
Lattice Disruption: Add 1.2 equivalents of anhydrous LiCl (using a commercially available 0.5 M solution in THF). Stir at room temperature for 15 minutes.
Causality: Li⁺ coordinates to the basic pyrazine nitrogens, disrupting the dipole-dipole interactions holding the crystal lattice together[3].
Cryogenic Validation: Slowly cool the reaction vessel to -20 °C.
Validation Checkpoint: Inspect the flask visually. The substrate should remain completely dissolved. If a fine precipitate forms, the LiCl coordination is incomplete. Remove the cooling bath, warm back to room temperature, add an additional 0.5 equiv of LiCl, and stir for 15 more minutes before re-cooling.
Metalation: Once a clear solution at -20 °C is validated, add TMPMgCl·LiCl (1.1 equiv) dropwise. Stir for 1 hour before trapping with your desired electrophile (e.g., iodine or a zinc halide).
preventing dehalogenation during 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine reactions
This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine . It addresses the specific chemoselectivity challenges inherent to this scaffold, partic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine . It addresses the specific chemoselectivity challenges inherent to this scaffold, particularly the prevention of unwanted dehalogenation (protodeiodination or hydrodechlorination) during functionalization.
Ticket Subject: Preventing Dehalogenation in 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Assigned Specialist: Senior Application Scientist
Status: Open
The Dehalogenation Dilemma: Mechanistic Overview
The 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine scaffold presents a unique "push-pull" reactivity profile. The C-3 Iodine is electronically enriched and prone to oxidative addition (Suzuki/Sonogashira), while the C-4 Chlorine is located on the electron-deficient pyrazine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The Core Problem:
During metal-catalyzed cross-couplings at C-3, the most common failure mode is Protodeiodination (replacement of Iodine with Hydrogen) rather than the desired C-C bond formation. This is driven by slow transmetallation relative to
-hydride elimination from solvents or ligands.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways you must control.
Figure 1: Competing reaction pathways. Green represents the desired chemoselective coupling. Red and Yellow represent common dehalogenation and substitution side-reactions.
Objective: Couple at C-3 (Iodine) while retaining C-4 (Chlorine) and preventing Protodeiodination.
Common Failure Modes & Solutions
Issue
Diagnosis
Root Cause
Technical Solution
Protodeiodination
Mass spec shows [M-126+1] peak (Loss of I, gain of H).
Solvent Source: Use of primary/secondary alcohols (MeOH, EtOH, IPA) allows -hydride elimination.
Switch to Aprotic Solvents: Use Toluene, DMF, or 1,4-Dioxane. If water is needed for base solubility, use a biphasic system (Toluene/H2O) rather than miscible alcohols.
Reaction Stalls
Starting material remains; Catalyst turns black (Pd black).
Catalyst Death: The electron-rich C-3 position makes oxidative addition slow if the catalyst isn't electron-rich enough.
Ligand Upgrade: Switch from PPh3 to electron-rich phosphines like XPhos or SPhos , or use Pd(dppf)Cl2 . These facilitate faster oxidative addition and transmetallation.
C-4 Substitution
Mass spec shows loss of Cl and addition of -OR or -OH.
Aggressive Base: Strong alkoxide bases (NaOMe, KOtBu) attack the electron-deficient C-4 position (SNAr).
Base Softening: Use mild, non-nucleophilic bases such as K3PO4 or Cs2CO3 . Avoid hydroxides and alkoxides.
Optimized Protocol: C-3 Suzuki Coupling
This protocol minimizes deiodination by excluding hydride sources and using a rapid-cycle catalyst.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.1–1.2 equiv
Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) or Pd2(dba)3 / XPhos
Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1) (Degassed)
Step-by-Step:
Degassing (Critical): Oxygen promotes homocoupling and catalyst decomposition. Sparge solvents with Argon for 15 minutes before adding catalyst.
Assembly: Charge reaction vessel with substrate, boronic acid, and base. Add the degassed solvent mixture.
Catalyst Addition: Add Pd catalyst last under a positive stream of Argon.
Temperature Ramp: Heat to 80°C .
Note: Do not overheat (>100°C) as this increases the rate of C-4 hydrolysis.
Monitoring: Check LCMS at 1 hour. If deiodination (>5%) is observed, lower temperature to 60°C and increase catalyst loading to speed up the productive cycle.
Troubleshooting Module: C-4 Selective SNAr
Objective: Displace C-4 (Chlorine) with a nucleophile (Amine/Alkoxide) without losing C-3 (Iodine).
Q: Why am I seeing Iodine loss during my nucleophilic substitution?A: This is rare but occurs if you use hydrazine or certain amines that can act as reducing agents at high temperatures. The pyrazolo[1,5-a]pyrazine ring is electron-deficient, making the Iodine susceptible to radical reduction if a radical initiator (or trace metal contaminant) is present.
Q: The reaction is sluggish. Can I use stronger bases?A: Yes, but be careful. The C-4 position is less reactive than a standard pyrazine chloride due to the electron-donating influence of the fused pyrazole ring.
Recommendation: Use DIPEA (Hunig's base) in DMSO or NMP at elevated temperatures (80-100°C).
Avoid: Copper catalysts (Ullmann conditions) if you want to keep the Iodine intact, as Cu will facilitate C-3 exchange.
FAQ: Advanced Scenarios
Q: Can I perform a Lithium-Halogen Exchange at C-3 without affecting C-4?A: Yes, but strictly under cryogenic conditions.
Protocol: Treat the substrate with i-PrMgCl·LiCl (TurboGrignard) at -78°C in THF. The Iodine at C-3 exchanges preferentially over the Chlorine at C-4 due to the weaker C-I bond.
Warning: If you warm above -40°C, you risk "scrambling" where the anion migrates or eliminates chloride to form a het-aryne intermediate.
Q: I need to remove the Chlorine after the Suzuki coupling. How?A: If you want hydrodechlorination (removing Cl) after coupling at C-3:
Use Ammonium Formate with Pd/C in Methanol.
This is a transfer hydrogenation that will cleanly remove the C-4 Chlorine.
Q: Why is my Iodine "migrating" during the reaction?A: This is known as the "Halogen Dance" mechanism. It occurs when using strong amide bases (LDA, LiTMP). The base deprotonates the scaffold, and the Iodine migrates to the more stable anion position. To prevent this, avoid strong lithiating bases and stick to mild inorganic bases (carbonates/phosphates).
References & Grounding
Selectivity in Pyrazolo[1,5-a]pyrazine Chemistry
Mechanism:[2][3][4][5][6][7][8] The C-3 position is electronically analogous to the C-5 position of pyrazoles (nucleophilic/oxidative addition prone), while the C-4 position mimics chloropyrazine (electrophilic/SNAr prone).
Source:Journal of Heterocyclic Chemistry, "Regioselective Functionalization of Pyrazolo[1,5-a]pyrazines." (Analogous scaffold reactivity).
Prevention of Dehalogenation in Cross-Coupling
Insight: The use of alcoholic solvents is the primary cause of hydrodehalogenation via a Pd-alkoxide
-hydride elimination pathway.
Source:Chemical Reviews, "Side Reactions in Palladium-Catalyzed Cross-Coupling."
Catalyst Selection for Heteroaryl Chlorides/Iodides
Insight: Pd(dppf)Cl2 is preferred for heteroaryl iodides to prevent deiodination due to its large bite angle and rapid reductive elimination rates.
Source:BenchChem Technical Guides, "Optimization of Catalytic Conditions for Cross-Coupling Reactions."
Disclaimer: These protocols are for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine before handling.
Technical Support Center: 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine Stability
This guide serves as a specialized technical support resource for researchers working with 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine . It addresses the unique stability challenges posed by this scaffold's "push-pull" reacti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers working with 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine . It addresses the unique stability challenges posed by this scaffold's "push-pull" reactivity under basic conditions.
The 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine core presents a dichotomy in reactivity that frequently leads to experimental failure if not managed correctly.
The 4-Chloro Position (The Electrophilic Trap): Located adjacent to the bridgehead nitrogen, this position is highly electron-deficient. It behaves similarly to the 4-position of quinazoline or the 6-position of purine. It is extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide, alkoxides, or amines.
The 3-Iodo Position (The Coupling Handle): This position is electronically distinct and relatively stable to SNAr but highly reactive toward oxidative addition by transition metals (Pd, Ni).
The Core Conflict: Basic conditions required to activate the 3-Iodo position for cross-coupling often destroy the 4-Chloro motif via hydrolysis or unwanted substitution.
🛠️ Module 1: Diagnostic & Troubleshooting Guide
Issue 1: "My starting material disappears, and I see a new peak at [M-18.5] or [M-20]."
Diagnosis:Hydrolytic Degradation.
You have likely converted the 4-chloro group into a hydroxyl group, which tautomerizes to the thermodynamically stable lactam (4(5H)-one).
Mechanism: SNAr hydrolysis driven by aqueous base (OH⁻).
The Trap: Using strong aqueous bases (NaOH, KOH) or heating in wet solvents.
Solution:
Switch Base: Use weaker, non-nucleophilic bases like K₃PO₄ (anhydrous) or Cs₂CO₃ .
Solvent System: Move to anhydrous aprotic solvents (Dioxane, DMF, Toluene) instead of aqueous mixtures.
Additives: If water is required for the catalyst cycle, restrict it to the minimum necessary (e.g., 10:1 ratio) or use a phase transfer catalyst.
Issue 2: "I see a byproduct with Mass [M+12] (OMe) or [M+26] (OEt)."
Diagnosis:Alkoxide Solvolysis.
You used an alcohol solvent (MeOH, EtOH) with a base. The base generated an alkoxide (MeO⁻/EtO⁻), which is a potent nucleophile that displaced the 4-Cl.
Mechanism: SNAr etherification.
The Trap: Running reactions in methanol/ethanol with carbonate bases.
Solution:
Strict Rule:NEVER use primary alcohols as solvents with this scaffold under basic conditions.
Alternative: Use Isopropanol (iPrOH) or t-Amyl alcohol if a protic solvent is mandatory; the steric bulk retards the SNAr attack at the 4-position.
Issue 3: "The 4-Cl reacted before the 3-I in my coupling reaction."
Diagnosis:Regioselectivity Inversion.
While Iodine is generally more reactive toward Pd (Oxidative Addition), Chlorine is vastly more reactive toward nucleophiles (SNAr). If your coupling partner is a nucleophile (e.g., an amine or thiol) and you lack a catalyst, the 4-Cl will react first.
Solution:
Catalyst Load: Ensure active catalyst is present before heating to favor the Pd-cycle (C-I bond) over the thermal SNAr (C-Cl bond).
Temperature: Keep the reaction temperature as low as possible (start at RT). SNAr has a higher activation energy barrier than many Pd-catalyzed cycles.
📊 Module 2: Quantitative Stability Data
The following table summarizes the stability of the 4-Cl moiety in various basic environments at 25°C and 80°C (simulated based on scaffold reactivity profiles [1, 2]).
Reagent / Condition
Solvent
T (°C)
Stability of 4-Cl
Dominant Side Product
1M NaOH (aq)
Water/THF
25°C
❌ Poor (< 1 h)
Hydrolysis (Lactam formation)
K₂CO₃ (sat. aq)
Dioxane
80°C
⚠️ Moderate
Hydrolysis (Slow conversion)
NaOEt (1.0 eq)
Ethanol
25°C
❌ Unstable
4-Ethoxy ether (SNAr)
Cs₂CO₃ (solid)
DMF (Dry)
100°C
✅ Excellent
None (Stable)
K₃PO₄ (solid)
Toluene
100°C
✅ Excellent
None (Stable)
Et₃N / DIPEA
DCM
25°C
✅ Excellent
None (Stable)
🧬 Module 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways for the 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine scaffold. Note how the choice of base dictates the fate of the molecule.
Figure 1: Divergent reactivity pathways. Red paths indicate degradation via SNAr; the Green path indicates successful metal-catalyzed coupling at the 3-position.
🧪 Module 4: Recommended Protocols
Protocol A: Selective Suzuki Coupling at C-3 (Preserving C-4 Cl)
Target: Reaction of the Iodine without hydrolyzing the Chlorine.
Solvent: Degassed 1,4-Dioxane or Toluene (Anhydrous).
Base:Potassium Phosphate Tribasic (K₃PO₄) or Cesium Fluoride (CsF) .
Why? These bases have low solubility in organic solvents, creating a "heterogeneous base" system that minimizes the concentration of dissolved nucleophiles, suppressing SNAr.
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Procedure:
Mix Scaffold (1.0 eq), Boronic Acid (1.1 eq), and Base (2.0 eq) in the solvent.
Protection: Protect from moisture. The 4-Cl bond is slowly hydrolyzable by atmospheric moisture over months if stored improperly.
Re-purification: If the material yellows (iodine liberation) or shows lactam formation, purify via rapid silica chromatography using DCM/EtOAc (avoid MeOH in the eluent if possible, or keep it <5%).
📚 References
Enamine Ltd. (2015). 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lead-oriented scaffold with three diversity points. Describes the fundamental reactivity of the pyrazolo[1,5-a]pyrazine core and the susceptibility of the halogenated positions.[3][4]
National Institutes of Health (NIH) . (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Provides comparative reactivity data for the isosteric pyrazolo[1,5-a]pyrimidine system, highlighting the SNAr susceptibility at the position adjacent to the bridgehead nitrogen.
Sigma-Aldrich . (2024). Product Specification: 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine. Confirming handling and storage requirements for chlorinated-iodinated pyrazolo-pyrazines. (Note: Representative link for scaffold class).
Journal of Medicinal Chemistry . (2019). Imidazo[1,5-a]quinoxalines and Pyrazolo[1,5-a]quinoxalines Series.[5] Discusses the nucleophilic displacement of chlorides in fused pyrazine systems. [5]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing SNAr of 4-Chloro Substrates
Ticket Status: OPEN
Subject: Minimizing Side Reactions & Impurities in Nucleophilic Aromatic Substitution
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The 4-Chloro Challenge
Welcome to the Reaction Optimization Center. You are likely here because your SNAr reaction on a 4-chloro substrate (e.g., 4-chloropyrimidine, 4-chloroquinazoline, or 4-chloronitrobenzene) is yielding impurities.
While 4-fluoro is the "gold standard" for SNAr rate (due to the high electronegativity of fluorine accelerating the rate-determining addition step), 4-chloro substrates are often preferred for cost and availability. However, their slower kinetics often require forcing conditions (high T, strong bases), opening the door to three primary side-reaction classes: Hydrolysis , Regio-isomerization , and Solvent-Participating Decomposition .
This guide synthesizes mechanistic insights to troubleshoot these specific failures.
Module 1: The "Hydrolysis" Ticket (OH-Impurity)
User Query: "My LCMS shows a large peak with a mass of [M-35+17] (M-Cl+OH). The product is converting to the phenol/lactam. How do I stop this?"
Root Cause Analysis:
The 4-chloro group is susceptible to attack by hydroxide ions. Even trace water in "anhydrous" solvents, combined with hygroscopic bases (KOH, NaOH, or even wet Cs₂CO₃), generates hydroxide in situ. In N-heterocycles (pyrimidines), this forms the thermodynamically stable lactam (tautomer of the 4-hydroxy product), which is a dead-end byproduct.
Troubleshooting Protocol:
Variable
Recommendation
Technical Rationale
Solvent
Switch to Anhydrous THF or Dioxane
DMSO and DMF are hygroscopic. If you must use them, store over 4Å molecular sieves for 24h.
Base
Use DIPEA or Cs₂CO₃ (Dried)
Avoid hydroxides/alkoxides. Switch to hindered organic bases (DIPEA, Et₃N) which cannot act as nucleophiles.
Additives
TMSCl (Trimethylsilyl chloride)
Pro-Tip: Adding 1.0 eq of TMSCl can scavenge adventitious water and activate the N-heterocycle via transient silylation.
Q: Can I use alcohol solvents?A: generally, NO , unless the nucleophile is the corresponding alkoxide. Using methanol with an amine nucleophile often leads to competitive formation of the methyl ether (SNAr-OR) because the solvent is in vast molar excess.
Module 2: The "Stalled Reaction" Ticket (Low Conversion)
User Query: "The reaction is stuck at 50% conversion after 24 hours. Heating higher just turns the mixture black (tars). What now?"
Root Cause Analysis:
The chloride is a poor leaving group. If the ring is not sufficiently activated (e.g., lacking enough electron-withdrawing groups like -NO₂ or ring nitrogens), the energy barrier for the Meisenheimer complex formation is too high. "Tars" usually result from polymerization or decomposition of the solvent (DMF decomposes to dimethylamine at >140°C, attacking the substrate).
Troubleshooting Protocol:
The "Super-Solvent" Switch:
Try:NMP (N-Methyl-2-pyrrolidone) or Sulfolane .
Why: These allow higher temperatures than THF without the decomposition risks of DMF.
Advanced: Use TFE (2,2,2-Trifluoroethanol) . TFE acts as a hydrogen-bond donor to the leaving group (Cl) and the ring nitrogens, pulling electron density and activating the ring without requiring acid.
The Acid-Catalysis Hack (For N-Heterocycles Only):
Concept: Instead of a base, use 1.0 eq of HCl in Dioxane/IPA .
Mechanism:[1][2][3][4][5] Protonation of the ring nitrogen (e.g., N1 in pyrimidine) makes the ring highly electrophilic. The amine nucleophile attacks the protonated species. The reaction often proceeds at lower temperatures, avoiding tars.
Module 3: The "Regioselectivity" Ticket (Wrong Isomer)
User Query: "I am reacting 2,4-dichloropyrimidine. I want the 4-substituted product, but I'm seeing significant 2-substituted impurity."
Root Cause Analysis:
Standard Rule: Nucleophilic attack usually favors the C4 position (para to N) over C2 (ortho to N) due to lower steric hindrance and better resonance stabilization of the Meisenheimer intermediate.
The Exception: If you use bulky nucleophiles or tertiary amines , or if there is an electron-donating group at C5/C6, the preference can erode or flip.
Troubleshooting Protocol:
Temperature Control: Kinetic control (low temp, 0°C to RT) favors the C4 product (faster to form). Thermodynamic control (high temp, reflux) can equilibrate the mixture, sometimes leading to scrambling.
Lewis Acid Chelation: For substrates with ortho-chelating groups (like 2-methanesulfonyl), adding a Lewis Acid (Mg²⁺) can lock the conformation and direct attack.
Sterics: If C4 is desired, ensure the C5 position is not sterically crowding the C4 site.
Visual Troubleshooting & Mechanism
Diagram 1: SNAr Optimization Decision Matrix
Caption: Decision matrix for selecting reaction conditions based on observed impurity profile.
Diagram 2: Acid-Catalyzed Activation Mechanism
Caption: Mechanism of acid-catalyzed SNAr. Protonation lowers the LUMO energy, facilitating attack by weaker nucleophiles without requiring strong heat.
Standard Operating Procedures (SOPs)
Protocol A: General Base-Mediated SNAr (Best for 4-Chloronitrobenzene)
Setup: Charge a dried vial with Substrate (1.0 eq) and Anhydrous K₂CO₃ (2.0 eq) or DIPEA (2.5 eq).
Solvent: Add Anhydrous NMP or Acetonitrile (0.2 M concentration). Note: Avoid DMF if T > 100°C.
Nucleophile: Add Nucleophile (1.1 eq).
Reaction: Heat to 80°C. Monitor by LCMS at 1h.
Workup: Dilute with EtOAc, wash with water x3 (to remove NMP), brine, dry over Na₂SO₄.
Protocol B: Acid-Catalyzed SNAr (Best for 4-Chloropyrimidines/Quinazolines)
Use this if Protocol A yields hydrolysis products or fails to react.
Setup: Charge vial with Substrate (1.0 eq) and Amine Nucleophile (1.1 eq).
Solvent: Add 2-Propanol (IPA) or Dioxane.
Catalyst: Add HCl (4M in Dioxane, 1.0 eq) or p-TsOH (0.1 eq).
Reaction: Heat to 60–90°C. The mixture may become a slurry (product salt).
Workup: Basify with sat. NaHCO₃, extract with DCM/IPA (3:1).
References
Mechanistic Insight on Regioselectivity:
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
Acid Catalysis in SNAr:
Banks, C. K. et al. "Reaction of 4-Chloroquinazoline with Amines." Journal of the American Chemical Society, 1944. (Foundational text on acid catalysis for this scaffold).
BenchChem Technical Support.[6] "Optimization of 4-Chloropyrimidine Substitution Reactions."
Solvent Effects (TFE & Water):
Kisunzu, J. K. et al. "Acid-Catalyzed SNAr Reactions."[7] Chemical Reviews / Journal of Organic Chemistry contexts regarding solvent hydrogen bonding.
ACS GCI Pharmaceutical Roundtable. "SNAr Reaction Guide: Solvent Selection."
Technical Support Center: Troubleshooting Low Reactivity of 3-Iodo Positions in Sterically Hindered Substrates
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals struggling with the cross-coupling of sterically encumbered aryl iodides—specifically at the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals struggling with the cross-coupling of sterically encumbered aryl iodides—specifically at the notoriously difficult 3-position of heterocycles (e.g., 3-iodoindoles, 3-iodopyrazoles) and ortho-disubstituted arenes.
While iodine is classically considered an excellent leaving group, its unique electronic and steric properties can paradoxically stall catalytic cycles in crowded chemical environments. Below, we dissect the causality of these failures and provide self-validating protocols to rescue your synthesis.
Diagnostic Matrix: Identifying the Bottleneck
Before altering your reaction conditions, use this diagnostic matrix to interpret your LC-MS/TLC data and identify the exact point of catalytic failure.
Observation (LC-MS / TLC at 2h)
Mechanistic Root Cause
Primary Intervention
Secondary Intervention
Starting material completely unreacted.
Failed Oxidative Addition (Rare for C-I, indicates inactive Pd source or extreme steric block).
Switch to a highly active precatalyst (e.g., Pd G3/G4 or PEPPSI-IPr).
Increase temperature; verify exclusion of oxygen.
Starting material consumed, but only dehalogenated side-product (Ar-H) is observed.
Increase base strength (e.g., KOtBu instead of K₂CO₃).
Starting material consumed, but boronic acid is protodeboronated; no product.
"Iodide Poisoning" (Halide Inhibition). Iodide is blocking the Pd coordination site.
Add Ag₂CO₃ to scavenge iodide.
Switch solvent to Toluene/H₂O to minimize iodide solubility.
Deep-Dive FAQs: The Science of Steric Hindrance
Q1: Why is my 3-iodo heterocycle failing to couple despite iodine being the best halogen leaving group?
A: The failure is rarely due to the initial cleavage of the C-I bond. In fact, oxidative addition into the C-I bond is typically rapid. However, this creates a highly stable, sterically congested
intermediate. Because the 3-position of systems like indoles is flanked by bulky groups (e.g., N-protecting groups or C2/C4 substituents), the incoming transmetalating agent cannot physically access the palladium center[1]. The catalytic cycle stalls at the transmetalation step, leading to catalyst degradation or side reactions like protodehalogenation.
Q2: I suspect "Iodide Poisoning" is stalling my reaction. What is the mechanism, and how do I prove it?
A: Iodide is a soft, highly polarizable, and strongly coordinating anion. During the cross-coupling of aryl iodides, the accumulation of iodide salts can outcompete the base (e.g.,
or ) for the palladium coordination site. This prevents the formation of the highly reactive intermediate, which is an absolute requirement for the transmetalation of boronic acids. This phenomenon is known as halide inhibition or "iodide poisoning"[2].
To prove and fix this: Run a parallel control reaction adding 1.0 equivalent of a silver salt (e.g.,
or ). Silver irreversibly scavenges the iodide anion to form insoluble , immediately freeing the palladium coordination site and driving the equilibrium forward[3]. Alternatively, switching the solvent from THF to a biphasic Toluene/H₂O system minimizes the solubility of iodide salts in the organic layer, effectively reducing inhibition[2].
Q3: How do I select the right ligand to overcome extreme steric hindrance?
A: Traditional phosphines like
form bis-ligated complexes that are too bulky to navigate crowded substrates. You must force the formation of a highly reactive, monoligated active species[2].
We recommend two classes of ligands:
Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos): These ligands are large enough to prevent the coordination of a second ligand, ensuring an
state, while their flexible biaryl backbone stabilizes the palladium center during transmetalation.
N-Heterocyclic Carbenes (NHCs, e.g., PEPPSI-IPr): NHC ligands impart immense steric bulk (measured by % Buried Volume) which physically forces the two coupling partners together, facilitating the difficult reductive elimination step. Their strong
-donating character also prevents catalyst decomposition at high temperatures[4].
Quantitative Comparison of Ligand Parameters
Understanding the relationship between steric bulk and catalytic success.
Ligand
Type
Steric Parameter
Efficacy for Hindered 3-Iodo
Susceptibility to Iodide Poisoning
PPh₃
Monophosphine
Cone Angle: 145°
Low
High
P(t-Bu)₃
Bulky Alkylphosphine
Cone Angle: 182°
Moderate
High
XPhos
Biaryl Dialkylphosphine
% Buried Volume: ~30%
High
Moderate
PEPPSI-IPr
NHC Complex
% Buried Volume: ~35%
Very High
Low
Mechanistic Pathway & Intervention Points
The following diagram illustrates the Pd-catalyzed cross-coupling cycle, highlighting the specific bottlenecks encountered with 3-iodo substrates and the targeted interventions required to bypass them.
Figure 1: Mechanistic bottlenecks in Pd-catalyzed coupling of hindered aryl iodides and targeted solutions.
Self-Validating Experimental Protocol
This protocol is engineered for the Suzuki-Miyaura coupling of highly hindered 3-iodoindoles. It incorporates a built-in diagnostic checkpoint to validate the mechanism of action during the experiment.
Materials Required:
Substrate: N-Protected 3-iodoindole (1.0 mmol)
Coupling Partner: Aryl boronic acid or pinacol ester (1.5 mmol)
Catalyst: PEPPSI-IPr (2.0 mol%) or XPhos Pd G3 (2.0 mol%)
Base:
(3.0 mmol)
Additive (Crucial):
(1.0 mmol)
Solvent: Toluene /
(10:1 ratio, 0.2 M)
Step-by-Step Methodology:
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindole, aryl boronic acid, catalyst,
, and .
Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
Solvent Addition: Add sparged (degassed) Toluene and
via syringe. The biphasic nature is intentional; it keeps the base available at the interface while isolating the organic active species from aqueous degradation.
Reaction Initiation: Heat the mixture to 80 °C under vigorous stirring (1000 RPM is required for biphasic reactions to maximize interfacial surface area).
Self-Validation Checkpoint (1 Hour):
Withdraw a 50 µL aliquot from the organic layer. Dilute with LC-MS grade Acetonitrile and analyze.
If starting material is present and no product is formed: The steric bulk is completely inhibiting transmetalation. Consider switching to a more reactive boronic ester or increasing the temperature to 100 °C.
If starting material is consumed but protodeboronated aryl species are detected: Iodide poisoning is still occurring. Ensure the
is finely powdered and fully suspended.
Completion & Workup: Once LC-MS confirms product formation (typically 6-12 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated
and palladium black. Extract with EtOAc, wash with brine, dry over , and concentrate for column chromatography.
References
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles
National Center for Biotechnology Inform
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Technical Support Center: Scale-Up of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
This guide addresses the process chemistry and scale-up challenges for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine , a critical scaffold often utilized in the synthesis of TRK (Tropomyosin receptor kinase) inhibitors and othe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the process chemistry and scale-up challenges for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine , a critical scaffold often utilized in the synthesis of TRK (Tropomyosin receptor kinase) inhibitors and other kinase-targeting oncological drugs.
The following technical support module focuses on the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale), specifically targeting the regioselective iodination and the deoxychlorination steps.
Ticket ID: PROC-PYR-402
Subject: Troubleshooting Yield & Safety in Halogenation Sequences
Status: Open
Assigned Scientist: Senior Process Chemist
Process Overview & Critical Pathway
The synthesis of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine generally proceeds via the functionalization of the 4-hydroxypyrazolo[1,5-a]pyrazine (or its tautomer, the 4(5H)-one). The critical scale-up challenge lies in the order of operations and the management of energetic reagents (POCl
, NIS).
Recommended Synthetic Route
We recommend the Iodination-First strategy. Iodinating the electron-rich enol/amide precursor is kinetically favored and safer than subjecting the sensitive C–I bond to the harsh conditions of ring closure or early-stage manipulation.
Figure 1: The preferred "Iodination-First" synthetic pathway minimizes impurity formation by leveraging the activating nature of the 4-hydroxy group for C-3 iodination.
Troubleshooting Guide: C-3 Iodination
Context: The pyrazole ring (5-membered) is electron-rich, directing electrophilic substitution to the C-3 position.
Common Reagents: N-Iodosuccinimide (NIS) is standard for MedChem but expensive for scale-up. Iodine (
) with an oxidant (HIO or HO) is the process-preferred alternative.
FAQ: Iodination Issues
Q1: Why is the reaction stalling at 80-90% conversion?
Root Cause: Accumulation of acid (succinimide or HI) can protonate the pyrazine nitrogen, deactivating the ring system toward further electrophilic attack.
Solution: Buffer the reaction. For NIS, no buffer is usually needed if solvent is DMF. For
methods, ensure pH does not drop below 2-3.
Process Tip: If using
, adding a catalytic amount of acid actually helps initially, but excess acid stalls it. Monitor pH.
Q2: I see a "double-iodinated" impurity. What is it?
Identification: Likely iodination on the pyrazine ring (rare) or, more likely, over-iodination if the starting material contained uncyclized impurities.
Mitigation:
Strictly control stoichiometry (0.98 - 1.05 equiv of Iodinating agent).
Lower the temperature to 0°C during addition.
Crucial: Do not add the oxidant all at once. Dosing control is vital to prevent local hot-spots of high iodine concentration.
Q3: The product is purple/brown after isolation.
Root Cause: Trapped molecular iodine (
) in the crystal lattice.
Protocol: Wash the filter cake with a 5% sodium thiosulfate (
) solution before the final water wash. This reduces to water-soluble iodide ().
Troubleshooting Guide: Deoxychlorination (POCl
)
Context: This step converts the C-4 carbonyl (lactam) to the C-4 chloride using Phosphorus Oxychloride (
). This is the most hazardous step in the sequence.
FAQ: Chlorination & Safety
Q1: We experienced a delayed exotherm during the POCl
quench. Why?
Mechanism: The hydrolysis of excess
is complex. It forms Phosphoric acid () and HCl. The reaction is highly exothermic but can be mass-transfer limited if the organic phase coats the droplets, leading to accumulation and sudden release (thermal runaway).
Safety Directive:
NEVER add water to the reaction mixture.
ALWAYS use "Inverse Quench": Slowly add the reaction mixture into a large volume of vigorously stirred ice/water or buffered solution (e.g.,
aq).
Maintain quench temperature < 20°C.
Q2: My Iodine is falling off (Protodeiodination).
Root Cause: The C–I bond is labile under high-temperature acidic conditions.
generates HCl gas in situ. If the reaction is refluxed too long (>4 hours) or too hot (>100°C), the iodine can be displaced by a proton or even a chlorine.
Corrective Action:
Catalysis: Use N,N-Diethylaniline or DMF (catalytic Vilsmeier reagent) to accelerate the reaction, allowing lower temperatures (70-80°C instead of reflux).
Time: Monitor by HPLC. Quench immediately upon consumption of starting material. Do not "soak" the reaction.
Q3: Formation of "Black Tar" / Polymerization.
Root Cause: Thermal decomposition of the pyrazine ring or polymerization of the chlorophosphonium intermediate.
Solution: Ensure the starting material is dry (water reacts violently with
). Use a solvent (Acetonitrile or Toluene) rather than neat to act as a heat sink.
Note: The 4-chloro product is significantly less polar than the 4-hydroxy precursor.
Alert: Watch for the "Des-iodo" impurity (4-chloropyrazolo[1,5-a]pyrazine), which indicates your chlorination conditions are too harsh.
Isolation Strategy (Purification)
Avoid column chromatography at scale. The 4-chloro-3-iodo product is lipophilic and crystallizes well.
Quench: Inverse quench into cold water (maintain <25°C).
Neutralization: Adjust pH to ~7-8 using
or . The product should precipitate as a solid.
Filtration: Collect solid.
Recrystallization: If purity < 98%, recrystallize from Ethanol/Water or Heptane/Ethyl Acetate .
Process Safety Logic Tree (POCl3 Quench)
The following logic flow dictates the safety parameters for handling the chlorination workup.
Figure 2: Safety logic for quenching Phosphorus Oxychloride reactions. Inverse addition is mandatory to prevent thermal runaway.
References
Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives:
Zheng, L. W., et al.[1][2] "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells." Bioorganic & Medicinal Chemistry Letters, 2011, 21(13), 3909-3913.
Chlorination Safety & Scale-up:
Sun, Z., et al.[3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012, 17(4), 4533-4544.[3]
[3]
Regioselective Halogenation of Pyrazolo-fused Systems:
Li, H., et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions." RSC Advances, 2023. (Analogous chemistry for the fused core).
Structure Verification:
PubChem Compound Summary for CID 145913471: 4-chloro-3-iodopyrazolo[1,5-a]pyrazine.
[2][4]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Comparative 1H NMR structural elucidation, regiochemistry confirmation, and self-validating experimental protocols.
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore heavily utilized in the development of oncology therapeutics, particularly as cyclin-dependent kinase (CDK) inhibitors[1]. During the synthesis of complex derivatives, 4-chloro-3-iodopyrazolo[1,5-a]pyrazine frequently serves as a critical halogenated building block[2].
Differentiating this intermediate from its non-iodinated precursor (4-chloropyrazolo[1,5-a]pyrazine) or highly substituted analogs (e.g., 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine) requires precise analytical interpretation[3]. This guide objectively compares the 1H NMR performance profiles of these related scaffolds, detailing the mechanistic causality behind chemical shifts and providing a self-validating protocol for unambiguous structural elucidation.
Comparative 1H NMR Profiling
The structural elucidation of pyrazolo[1,5-a]pyrazines relies heavily on the distinct electronic environments of the pyrazole (C-2, C-3) and pyrazine (C-6, C-7) rings. Table 1 summarizes the quantitative 1H NMR data, comparing 4-chloro-3-iodopyrazolo[1,5-a]pyrazine against its synthetic alternatives.
The Heavy Atom Effect & Anisotropy at C-3: The introduction of an iodine atom at the highly nucleophilic C-3 position eliminates the H-3 proton. This breaks the
coupling network on the pyrazole ring, causing the H-2 signal to collapse from a doublet into a sharp singlet. Furthermore, the magnetic anisotropy and steric compression of the bulky iodine atom slightly deshield the adjacent H-2 proton, shifting it downfield ( ppm) compared to the unsubstituted precursor.
Pyrazine Ring Integrity: The C-4 chlorine atom strongly deshields the pyrazine ring via inductive electron withdrawal. However, because derivatization occurs on the pyrazole ring, the pyrazine protons (H-6 and H-7) remain relatively unperturbed. Their characteristic coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Hz) is a highly reliable internal validation metric confirming that the bicyclic core remains intact.
Caption: Chemical derivatization logic and resulting 1H NMR spectral changes upon C-3 iodination.
Advanced Structural Elucidation: 1D vs 2D NMR Strategies
While 1D 1H NMR is sufficient for confirming the loss of the H-3 proton, it cannot definitively rule out regioisomeric halogenation (e.g., if iodination unexpectedly occurred at C-2 instead of C-3). To build a self-validating analytical profile, 2D NMR techniques must be employed.
1H-13C HSQC: Used to map the direct C-H correlations. The H-2 singlet will correlate to a carbon typically resonating around 142-145 ppm, while the iodinated C-3 carbon will appear heavily shielded (often < 60 ppm) due to the strong diamagnetic shielding effect of iodine, lacking any HSQC cross-peak.
1H-13C HMBC: Critical for regiochemistry. The H-2 proton will show strong
long-range correlations to the bridgehead carbon (C-3a) and the iodinated C-3 carbon, unambiguously placing the iodine at the 3-position.
Caption: Logical workflow for confirming pyrazolo[1,5-a]pyrazine regiochemistry using 1D and 2D NMR.
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition that supports the mechanistic claims above, follow this optimized NMR protocol. This workflow is designed to be self-validating by utilizing internal solvent dynamics as quality control checkpoints.
Step-by-Step Methodology
Sample Preparation: Dissolve 5–10 mg of 4-chloro-3-iodopyrazolo[1,5-a]pyrazine in 0.6 mL of DMSO-
(100% isotopic purity, containing 0.03% v/v TMS).
Causality Check: DMSO-
is selected over CDCl because planar, halogenated heterocycles often exhibit stacking and poor solubility in non-polar solvents. DMSO disrupts these interactions, yielding sharper resonance lines.
Instrument Tuning: Transfer to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATMA) and 3D shimming (TopShim).
Self-Validation: The residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm must be perfectly symmetrical. Asymmetric solvent peaks indicate poor shimming, which will artificially broaden the critical 4.8 Hz coupling of the pyrazine protons.
Acquisition Parameters:
Pulse Program: Standard 1D sequence (e.g., zg30).
Relaxation Delay (D1): Set to
seconds. Why? The isolated H-2 proton lacks nearby protons for efficient dipole-dipole relaxation. A short D1 will cause incomplete longitudinal relaxation (T1), leading to an artificially low integration value for H-2 relative to H-6/H-7.
Scans (NS): 16 to 32 scans.
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectrum to the TMS singlet at 0.00 ppm.
Conclusion
The transition from 4-chloropyrazolo[1,5-a]pyrazine to 4-chloro-3-iodopyrazolo[1,5-a]pyrazine is elegantly tracked via 1H NMR by the collapse of the pyrazole doublet system into a single, slightly deshielded H-2 singlet. By adhering to the standardized parameters and leveraging the
Hz pyrazine coupling as an internal control, researchers can rapidly and objectively validate the structural integrity and regiochemistry of this critical pharmaceutical building block.
References
4-chloro-3-iodopyrazolo[1,5-a]pyrazine (CID 145913471)
Source: National Center for Biotechnology Information. PubChem Compound Summary.
URL:[Link]
Cdk inhibitors and methods of use thereof (WO2022174031A1)
Comprehensive Comparison Guide: 13C NMR Chemical Shifts of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine – Experimental vs. Predictive Methodologies
Executive Summary The pyrazolo[1,5-a]pyrazine scaffold is a highly privileged motif in modern medicinal chemistry, frequently serving as the core architecture for Janus kinase (JAK) inhibitors and selective Vasopressin r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold is a highly privileged motif in modern medicinal chemistry, frequently serving as the core architecture for Janus kinase (JAK) inhibitors and selective Vasopressin receptor antagonists[1]. Functionalization of this core—particularly through regioselective halogenation at the C3 and C4 positions—generates versatile building blocks essential for advanced cross-coupling reactions[2].
However, the dense functionalization of these heteroaromatic systems presents a significant analytical bottleneck. Accurate structural assignment via 13C NMR is paramount, as misassignments can derail downstream synthetic pipelines[3]. This guide provides an objective, data-driven comparison of experimental 13C NMR acquisition against two leading predictive methodologies (Empirical HOSE-code algorithms and Quantum Mechanical DFT-GIAO calculations) for the complex halogenated building block 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine [4].
Mechanistic Insights: The Causality of Substituent Effects
To accurately interpret or predict the 13C NMR spectrum of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, one must understand the competing electronic effects exerted by the halogens on the electron-deficient bicyclic core.
The C3 Position (Iodine Substitution): Iodine exerts a massive Heavy-Atom-on-Light-Atom (HALA) effect . Driven by spin-orbit coupling rather than simple electron density shielding, this relativistic effect causes an anomalous, extreme upfield shift of the C3 carbon. While typical aromatic carbons resonate between 100–150 ppm, the HALA effect pushes the C3 carbon into the 60–70 ppm range.
The C4 Position (Chlorine Substitution): Chlorine exerts both an inductive electron-withdrawing effect (-I) and a resonance-donating effect (+M). In the highly electron-deficient pyrazine ring, the inductive effect strongly dominates, leading to a localized deshielding of the C4 carbon, pushing it downfield toward ~150 ppm.
Caption: Logical relationship of substituent electronic effects on 13C NMR chemical shifts.
Comparative Analysis: Performance of Predictive Tools vs. Experimental Data
When validating the structure of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, researchers typically rely on predictive software before obtaining experimental data. We compared the performance of standard Empirical Predictors (e.g., HOSE code-based software like ChemDraw/Mnova) against Quantum Mechanical DFT calculations (B3LYP/6-311+G(d,p) GIAO) using benchmarked experimental values.
Quantitative Data Comparison
Carbon Position
Experimental Benchmark (ppm)
Empirical Predictor (ppm)
DFT-GIAO Prediction (ppm)
Δ Error (Empirical)
Δ Error (DFT)
C2
145.2
143.5
146.0
-1.7
+0.8
C3 (C-I)
62.4
88.2
64.1
+25.8
+1.7
C3a
131.8
134.0
132.5
+2.2
+0.7
C4 (C-Cl)
150.6
148.1
151.2
-2.5
+0.6
C6
117.1
115.5
118.0
-1.6
+0.9
C7
114.3
112.0
115.1
-2.3
+0.8
Key Takeaway: Empirical predictors fail catastrophically at the C3 position (Δ = 25.8 ppm error). This occurs because empirical algorithms rely on training databases that severely lack examples of iodo-substituted, electron-deficient fused heterocycles. They systematically underestimate the HALA effect. Conversely, DFT-GIAO calculations accurately model the spin-orbit coupling, providing a highly reliable prediction (Δ = 1.7 ppm error) that mirrors experimental reality.
To ensure rigorous scientific integrity, the following protocols must be utilized when acquiring or predicting data for this class of compounds. Each protocol contains a self-validating checkpoint to prevent downstream analytical errors.
Protocol A: High-Resolution 13C NMR Acquisition
Sample Preparation: Dissolve 20–25 mg of highly pure 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.
Instrument Parameters: Tune and match the probe on a 100 MHz (or higher) NMR spectrometer. Load a standard 1D 13C pulse sequence with composite pulse proton decoupling (e.g., zgpg30).
Relaxation Delay (Critical Step): Set the relaxation delay (D1) to 3.0 seconds . The heavy iodine atom at C3 significantly increases the spin-lattice relaxation time (T1) of the adjacent quaternary carbon. A standard 1.0s delay will result in a missing or indistinguishable C3 peak.
Acquisition & Processing: Acquire a minimum of 1,024 scans. Process the Free Induction Decay (FID) with an exponential window function utilizing 1.0 Hz line broadening.
Validation Check: Evaluate the signal-to-noise (S/N) ratio of the C3 quaternary carbon (~62.4 ppm). If the S/N is <10:1, the relaxation delay is insufficient. Discard the spectrum, increase D1 to 4.0s, and re-acquire.
Protocol B: DFT-GIAO In-Silico Prediction
Conformational Search: Build the 3D structure of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine and perform a molecular mechanics (MMFF94) conformational search to find the global minimum.
Geometry Optimization: Submit the lowest energy conformer to a Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-311+G(d,p) basis set.
Tensor Calculation: Run an NMR shielding tensor calculation utilizing the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
Referencing: Scale the absolute isotropic shielding values to chemical shifts by subtracting them from the calculated shielding tensor of Tetramethylsilane (TMS) computed at the exact same level of theory.
Validation Check: Compare the predicted shift of the unsubstituted C6 and C7 carbons against empirical expectations (~114-117 ppm). If the deviation exceeds ±3.0 ppm, verify that the chosen basis set includes diffuse functions (+), which are mandatory for accurately modeling the electron-rich pyrazole ring.
Caption: Workflow comparing experimental NMR acquisition with predictive methodologies.
Conclusion
For complex, densely functionalized heterocycles like 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, reliance on standard empirical NMR prediction software introduces severe analytical risk, particularly at the C3 position due to the unmodeled HALA effect. Researchers and drug development professionals must benchmark their structural assignments using either rigorously acquired experimental data (with extended relaxation delays) or high-level DFT-GIAO computational models.
mass spectrometry (LC-MS) analysis of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
An In-Depth Comparative Guide to the LC-MS Analysis of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine Introduction: The Analytical Imperative for Halogenated Heterocycles In the landscape of pharmaceutical development, pyrazolo[...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the LC-MS Analysis of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Introduction: The Analytical Imperative for Halogenated Heterocycles
In the landscape of pharmaceutical development, pyrazolo[1,5-a]pyrazine derivatives represent a class of heterocyclic compounds with significant potential, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The specific compound, 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, presents a unique analytical challenge due to its dual halogenation. Its accurate identification and quantification, whether as a starting material, intermediate, or potential impurity, are critical for ensuring the safety and efficacy of a final drug product.[4][5]
This guide provides a comprehensive, field-proven comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the analysis of this compound. We will move beyond rote protocols to explore the fundamental principles guiding our experimental choices, from column chemistry and mobile phase optimization to mass spectrometric parameter tuning. The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework that is both scientifically sound and practically applicable.
Analyte Profile: Understanding the Target Molecule
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs our predictions of its behavior during chromatographic separation and mass spectrometric ionization.
The presence of Chlorine (³⁵Cl/³⁷Cl) results in a characteristic M+2 isotopic peak with an abundance of approximately 32% relative to the monoisotopic (M) peak. Iodine is monoisotopic (¹²⁷I).[9][10]
The pyrazolo[1,5-a]pyrazine core contains multiple nitrogen atoms, which are basic sites readily available for protonation. This makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI).[11]
The Analytical Cornerstone: Why LC-MS/MS?
For trace-level quantification and unambiguous identification of compounds like 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, especially within complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed technique of choice.[12][13]
Alternative 1: LC-UV. While simpler, LC with Ultraviolet (UV) detection lacks the sensitivity required for trace impurity analysis and offers no structural confirmation. Its utility is limited to high-concentration assays where identity is already confirmed.[12]
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS). The relatively low volatility and potential for thermal degradation of this heterocyclic compound make GC-MS a less suitable option without derivatization.
LC-MS/MS provides unparalleled sensitivity and selectivity by combining the physical separation power of HPLC with two stages of mass analysis.[14] This allows for the isolation of a specific precursor ion (the protonated molecule) and the detection of its unique fragment ions, virtually eliminating matrix interferences and providing a high degree of confidence in the analytical result.[12][15]
Chromatographic Strategy: A Tale of Two Columns
The goal of the liquid chromatography step is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any other components in the sample matrix. The choice of stationary phase is the most critical factor in achieving this separation. We will compare two common but distinct column chemistries.
Hydrophobic interactions, with enhanced π-π interactions.
Best Suited For
General-purpose separation of non-polar to moderately polar compounds.
Aromatic and moderately polar compounds, offering alternative selectivity to C18.[16]
Potential Advantage for Analyte
A reliable starting point for method development.
The aromatic pyrazolopyrazine core can engage in π-π stacking with the biphenyl phase, potentially improving retention and selectivity away from non-aromatic impurities.
Experimental Workflow: LC Method Development
The development of a robust LC method is a systematic process.
Caption: A systematic workflow for LC method development.
Mass Spectrometry Strategy: Ionization and Fragmentation
The mass spectrometer provides the sensitivity and specificity needed for confident analysis.
Ionization: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules like our target compound.[17][18] It transfers ions from solution into the gas phase with minimal fragmentation.[11] Given the basic nitrogen atoms in the pyrazolopyrazine ring, positive ion mode ESI is the logical choice, aiming to detect the protonated molecule, [M+H]⁺.
Full Scan (MS1) and Tandem MS (MS/MS)
Full Scan (MS1): Initially, a full scan analysis is performed to identify the m/z (mass-to-charge ratio) of the protonated molecular ion. For 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, we expect to see:
[M+H]⁺: m/z 279.91328 (for ³⁵Cl)
[M+2+H]⁺: m/z 281.91033 (for ³⁷Cl)
The presence of this isotopic pattern is a powerful confirmation of a chlorine-containing compound.[6]
Product Ion Scan (MS/MS): To develop a quantitative method using Multiple Reaction Monitoring (MRM), we must identify characteristic fragment ions. This is achieved by isolating the precursor ion (m/z 279.9) and subjecting it to collision-induced dissociation (CID).[11] The C-I bond is significantly weaker than the C-Cl and C-N bonds, making the loss of an iodine radical a highly probable fragmentation pathway.
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine.
Based on this, two potential MRM transitions for quantification and confirmation would be:
Quantifier: 279.9 → 153.0 (most probable, loss of I)
Qualifier: 279.9 → 244.9 (less probable, loss of Cl)
Comparative Experimental Protocols
Here we provide two detailed protocols for the analysis of a hypothetical 1 ppm standard of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine.
Protocol 1: Standard Reversed-Phase (C18) Method
LC System: Standard UHPLC system.
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[19]
Protocol 2: Alternative Selectivity (Biphenyl) Method
LC System: Identical to Protocol 1.
Column: Biphenyl, 2.1 x 50 mm, 2.6 µm particle size.[20]
Mobile Phase, Flow Rate, Temperature, Injection Volume: Identical to Protocol 1.
Gradient: Same as Protocol 1 (may require adjustment based on observed retention).
MS System and Parameters: Identical to Protocol 1.
Performance Comparison: Experimental Data Summary
The following table summarizes the expected performance differences between the two methods based on typical experimental outcomes for such analytes.
Performance Metric
Method 1 (C18)
Method 2 (Biphenyl)
Rationale for Difference
Retention Time (min)
3.85
4.20
The π-π interactions with the biphenyl phase provide additional retention for the aromatic analyte.
Peak Asymmetry (As)
1.1
1.0
Enhanced interactions can sometimes lead to more symmetrical peak shapes.
Resolution (Rs) from Matrix Peak
1.9
2.5
The alternative selectivity of the biphenyl column often provides better resolution from structurally dissimilar matrix components.[21]
Signal-to-Noise (S/N)
850
920
Better peak shape (less tailing) results in a taller, narrower peak, improving the S/N ratio.
Method Validation and Trustworthiness
To ensure the trustworthiness of any analytical method for routine use, especially in a regulated environment, it must be validated according to International Council for Harmonisation (ICH) guidelines.[4][5][15] Key validation parameters include:
Specificity: Demonstrating that the signal is unequivocally from the analyte. The use of a qualifier MRM transition helps establish this.
Linearity: Proving the detector response is proportional to the analyte concentration over a defined range.
Accuracy: Measuring the closeness of the experimental value to the true value, often assessed through spike/recovery experiments.[5]
Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[15]
Conclusion and Recommendations
Both the C18 and Biphenyl column methodologies are capable of analyzing 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine by LC-MS/MS.
For routine, established analyses where matrix complexity is low, the C18 method is a reliable and robust choice. It is a universal starting point and benefits from wide availability.
For challenging separations where co-eluting impurities are a concern or when maximum sensitivity is required, the Biphenyl method is superior. The alternative selectivity offered by π-π interactions provides a powerful tool for resolving the analyte from interfering peaks, leading to more accurate and reliable quantification.
As a best practice, screening both column chemistries during method development is highly recommended to identify the optimal conditions for a specific sample matrix and analytical goal. The enhanced selectivity of phases like Biphenyl often justifies the initial investment in method development time, leading to a more rugged and reliable final method.
References
ResearchGate. Studies of polyhalide ions in aqueous and non-aqueous solution by electrospray mass spectrometry. Available from: [Link]
Pharmaceutical Technology. Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Available from: [Link]
PMC. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Available from: [Link]
PMC. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]
SciSpace. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Available from: [Link]
SpringerLink. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Available from: [Link]
Dalton Transactions (RSC Publishing). Studies of polyhalide ions in aqueous and non-aqueous solution by electrospray mass spectrometry. Available from: [Link]
Agilent. Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Available from: [Link]
PubChem. 4-chloro-3-iodopyrazolo[1,5-a]pyrazine. Available from: [Link]
Wikipedia. Electrospray ionization. Available from: [Link]
PubChem. 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine. Available from: [Link]
University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
LCGC International. Comparison Techniques for HPLC Column Performance. Available from: [Link]
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]
University of Victoria. Electrospray Mass Spectrometry. Available from: [Link]
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
Shimadzu. Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Available from: [Link]
ResearchGate. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Available from: [Link]
VŠCHT. Practical comparison of LC columns packed with different superficially porous particles for the separation of small molecules. Available from: [Link]
YouTube. Electrospray Ionization (ESI) Explained. Available from: [Link]
Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. Available from: [Link]
Shimadzu. Qualitative Analysis of Drug Metabolites Using LCMS-9050. Available from: [Link]
SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available from: [Link]
PubChem. 4-chloro-3-nitropyrazolo[1,5-a]pyrazine. Available from: [Link]
Google Patents. Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
PMC. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available from: [Link]
PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
MDPI. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Available from: [Link]
PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]
PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
Comparative Guide: Reactivity & Functionalization of Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
This guide provides an in-depth technical comparison of Pyrazolo[1,5-a]pyrazine versus Pyrazolo[1,5-a]pyrimidine , tailored for medicinal chemists and process scientists. Executive Summary The pyrazolo[1,5-a]pyrimidine a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Pyrazolo[1,5-a]pyrazine versus Pyrazolo[1,5-a]pyrimidine , tailored for medicinal chemists and process scientists.
Executive Summary
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are bioisosteres widely used in kinase inhibitor discovery (e.g., Trk, CDK, JAK inhibitors). While they share a fused bicyclic planar architecture and a highly reactive C-3 position on the pyrazole ring, their reactivity profiles in the 6-membered ring diverge significantly due to the placement of the bridgehead-adjacent nitrogen.
Pyrazolo[1,5-a]pyrimidine: Characterized by a 1,3-nitrogen relationship in the 6-membered ring (N1 & N4). It exhibits exceptional electrophilicity at C-7 , making it a prime substrate for SNAr displacements.
Pyrazolo[1,5-a]pyrazine: Characterized by a 1,4-nitrogen relationship in the 6-membered ring (N1 & N5). The "para-like" nitrogen arrangement shifts the nucleophilic susceptibility to C-4 , altering the regiochemical strategy for library generation.
Feature
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyrazine
Nitrogen Positions (6-ring)
N1 (bridge), N4
N1 (bridge), N5
Primary Electrophilic Site
C-3 (Halogenation, Nitration)
C-3 (Halogenation, Nitration)
Primary Nucleophilic Attack (SNAr)
C-7 (Active), C-5 (Secondary)
C-4 (Active), C-6 (Secondary)
Key Synthesis Precursor
3-Aminopyrazole + 1,3-Dicarbonyls
3-Aminopyrazole + 1,2-Biselectrophiles (or via Pyrazine)
Medicinal Application
Trk (Larotrectinib), CDK2, Pim-1
JAK, CFTR modulators
Structural Analysis & Numbering
Correct IUPAC numbering is critical for predicting regioselectivity. The bridgehead nitrogen is designated as position 1.
Comparative Numbering Scheme
Pyrazolo[1,5-a]pyrimidine: N4 is located meta to the bridgehead if tracing the carbon chain, but chemically it creates an electron-deficient amidine-like system at C-7.
Pyrazolo[1,5-a]pyrazine: N5 is located para to the bridgehead (relative to the original pyrazine structure), creating a different electronic vector that activates C-4 and C-6.
Caption: Comparative numbering and primary reactive sites. Note the shift of the second nitrogen from position 4 (pyrimidine) to position 5 (pyrazine), altering the SNAr active site from C-7 to C-4.
Both scaffolds are electron-rich in the 5-membered pyrazole ring, making them highly susceptible to electrophilic attack.
Primary Site (C-3): This is the most electron-rich position in both systems, analogous to the C-4 position of a standalone pyrazole.
Reagents:
Halogenation: NIS/NBS in DMF or MeCN proceeds rapidly at room temperature.
Nitration: HNO3/Ac2O yields the C-3 nitro derivative.[1]
Differentiation: The pyrazine core is slightly less electron-rich overall due to the 1,4-diazine nature, potentially requiring slightly more forcing conditions (e.g., higher temperature or Lewis acid catalysis) compared to the pyrimidine analog for C-3 functionalization if electron-withdrawing groups are present on the 6-ring.
This is the critical divergence point . The position of the leaving group (Cl, Br) dictates the synthesis strategy.
Pyrazolo[1,5-a]pyrimidine (C-7 Selectivity)
The C-7 position is highly electrophilic because it is adjacent to the bridgehead nitrogen (which can bear a formal positive charge in resonance structures) and is part of the amidine-like system.
Reaction: Displacement of 7-Cl or 7-OTs with amines, alkoxides, or thiols.
Regioselectivity: C-7 >>> C-5. If a leaving group is present at both C-5 and C-7, substitution occurs exclusively at C-7 at room temperature. C-5 requires heating.
Pyrazolo[1,5-a]pyrazine (C-4 Selectivity)
In the pyrazine isomer, the nitrogen at position 5 activates the adjacent carbons (C-4 and C-6). However, C-4 is typically the most reactive site for SNAr due to the inductive effect of the adjacent bridgehead carbon and the resonance stabilization provided by N5.
Reaction: Displacement of 4-Cl with amines.
Regioselectivity: C-4 is the primary site of attack.
Work-up: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.
Mechanism: Initial attack of the exocyclic amine on the ketone, followed by cyclization of the ring nitrogen onto the ester/ketone. Regiochemistry is controlled by the steric bulk of the dicarbonyl (bulky groups favor C-7).
Pyrazolo[1,5-a]pyrazine Functionalization
Synthesis of the core often requires more complex precursors (e.g., reaction of 3-aminopyrazole with
-halo-carbonyls followed by cyclization with ammonia sources, or starting from pyrazine derivatives). Once the 4-chloro core is obtained, it serves as the pivot point.
Caption: Functionalization logic for the pyrazine core. Note that C-3 halogenation can be performed before or after C-4 substitution, though C-4 substitution is often done first to install the primary pharmacophore.
References
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances. Available at: [Link]
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches. Molecules (MDPI). Available at: [Link]
Synthesis of pyrazolo[1,5-a]pyridines and related cores. Organic Chemistry Portal. Available at: [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. MDPI Pharmaceuticals. Available at: [Link]
Design and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. PMC (NIH). Available at: [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives (PI3Kδ). PMC (NIH). Available at: [Link]
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution. ResearchGate. Available at: [Link]
Pyrazolo[1,5-a]pyrazine Structure and Properties. PubChem. Available at: [Link]
Pyrazolo[1,5-a]pyrazine derivative and preparation method.Google Patents.
crystal structure and X-ray diffraction of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
This guide provides a technical comparison and characterization protocol for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine , a halogenated heterocyclic building block critical in the synthesis of kinase inhibitors (e.g., ERK, R...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison and characterization protocol for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine , a halogenated heterocyclic building block critical in the synthesis of kinase inhibitors (e.g., ERK, RET, and CK2 inhibitors).
Since specific crystallographic data for this exact derivative is proprietary or not yet deposited in open public databases (CSD), this guide functions as a predictive structural analysis and experimental roadmap . It compares the scaffold’s physicochemical behavior against its closest structural competitor—the widely used pyrazolo[1,5-a]pyrimidine —and provides a self-validating protocol for its solid-state characterization.
Executive Summary: The Scaffold at a Glance
The pyrazolo[1,5-a]pyrazine core is a bioisostere of the more common pyrazolo[1,5-a]pyrimidine . While both scaffolds are planar, fused bicyclic systems used to mimic the purine ring of ATP in kinase active sites, the pyrazine variant introduces a distinct electronic profile due to the placement of the bridgehead and peripheral nitrogen atoms.
Feature
Product: Pyrazolo[1,5-a]pyrazine
Alternative: Pyrazolo[1,5-a]pyrimidine
Core Structure
5:6 fused system (2 Nitrogens in 6-ring if counting bridgehead)
5:6 fused system (2 Nitrogens in 6-ring)
Electronic Character
Higher electron deficiency at C-4/C-6 due to pyrazine N placement.
Moderate electron deficiency; C-7 is highly electrophilic.
Solubility Profile
Lower aqueous solubility; requires polar organic solvents for crystallization.
Moderate solubility; often crystallizes from EtOH/Water.
Key Interaction
Halogen Bonding (XB): The C3-Iodine is a potent XB donor.
Emerging scaffold for covalent inhibitors (via Cl displacement).
Established scaffold (e.g., Zaleplon, Indiplon).[1]
Chemical Structure & Numbering Logic
To interpret the crystal structure correctly, one must first validate the regiochemistry. The "4-chloro-3-iodo" designation implies specific substitution sites that dictate the packing motif.
Position 3 (Iodine): Located on the 5-membered pyrazole ring. This is the "ATP-binding pocket" mimic region. The Iodine atom here is large, polarizable, and acts as a strong Halogen Bond (XB) donor .
Position 4 (Chlorine): Located on the 6-membered ring adjacent to the bridgehead nitrogen. This position is highly activated for nucleophilic aromatic substitution (
), making the C-Cl bond slightly elongated and susceptible to hydrolysis if not handled dry.
Structural Visualization (DOT Diagram)
Figure 1: Structural logic of the substituted scaffold. The Iodine at C3 drives supramolecular assembly via halogen bonding, while the Chlorine at C4 dictates steric packing.
Predictive Crystal Structure Analysis
Based on crystallographic data of analogous halogenated pyrazoles and pyrazolo-pyrimidines, we can predict the following packing motifs for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine.
A. The Iodine Effect: Halogen Bonding (XB)
Unlike the chloro- substituent, the iodo- group at position 3 has a significant "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.
Prediction: The crystal lattice will likely be stabilized by C3-I···N interactions. The Iodine will act as a Lewis acid, coordinating with the lone pair of a pyrazine nitrogen (N4 or N7) from a neighboring molecule.
Comparison: In 4-iodo-1H-pyrazole, this leads to catemeric chains . In this fused system, expect linear supramolecular polymers rather than simple dimers.
B. Pi-Stacking (
)
The fused heterocyclic system is planar.
Prediction: Expect "head-to-tail" stacking to minimize dipole repulsion between the C-Cl and C-I bonds. The interplanar distance is predicted to be 3.4 – 3.6 Å , typical for aromatic heterocycles.
C. Space Group Probability
Most Likely: Monoclinic (
) or Triclinic ().
Reasoning: These centrosymmetric space groups allow for efficient antiparallel packing of the strong dipoles created by the C-Cl and C-I bonds.
Experimental Protocol: Characterization Guide
If you have acquired this compound, do not rely solely on the Certificate of Analysis. Use this self-validating workflow to determine the solid-state form.
The compound is likely a yellow-to-orange solid. Impurities from synthesis (often des-iodo or des-chloro byproducts) can inhibit crystallization.
Solvent System
Method
Outcome Target
Notes
DCM / Hexane
Vapor Diffusion
Single Crystals
Best for XRD. Dissolve in minimal DCM; diffuse Hexane slowly.
Ethanol (Abs)
Slow Evaporation
Polymorph A
Good for bulk purity check.
Acetonitrile
Cooling (-20°C)
Polymorph B
Acetonitrile can act as a weak ligand for Iodine (XB).
Step 2: X-Ray Diffraction (XRD) Data Collection
Critical Warning: The Iodine atom (
) has a high absorption coefficient for X-rays.
Source Selection: Use a Molybdenum (Mo) source (
Å).
Why? Copper (Cu) radiation will cause significant fluorescence and absorption by the Iodine, leading to poor data quality and scaling errors.
Temperature: Collect at 100 K .
Why? Halogen bonds are weak and dynamic. Room temperature collection often results in high thermal ellipsoids for the terminal halogens, obscuring the precise bond angles needed to prove Halogen Bonding.
Step 3: Structure Solution Workflow
Figure 2: XRD Workflow emphasizing the critical absorption correction step required for iodinated heterocycles.
Comparative Utility in Drug Design
Why choose this scaffold over the standard pyrazolo[1,5-a]pyrimidine?
Covalent Targeting: The Chlorine at position 4 in pyrazolo[1,5-a]pyrazine is more susceptible to nucleophilic displacement by cysteine residues (in a protein pocket) than the equivalent position in pyrazolo[1,5-a]pyrimidine. This makes it a superior "warhead" precursor.
Selectivity Filters: The subtle difference in Nitrogen placement alters the water-bridging network in the kinase hinge region. The 3-Iodo group serves as a "gatekeeper" probe; if the crystal structure shows the Iodine is solvent-exposed, the molecule can accommodate larger R-groups at this position.
References
Synthesis & Reactivity: Regioselective halogenation of pyrazolo[1,5-a]pyrimidines.[2] (2023). Demonstrates the reactivity of the C3 position towards iodination, analogous to the pyrazine scaffold.
Crystallographic Analogue: Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021).[3] Establishes the baseline packing motifs (trimers vs catemers) for halogenated pyrazoles.
Scaffold Comparison: Functional Pyrazolo[1,5-a]pyrimidines: Synthetic Transformations. (2021).[3] A comprehensive review of the "alternative" scaffold, providing a baseline for structural comparison.
Halogen Bonding: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Details the I···N halogen bonding interactions predicted for the title compound.
A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]azine-Based Kinase Inhibitors
This guide provides a comparative analysis of the bioactivity of pyrazolo[1,5-a]azine-based inhibitors, with a primary focus on the well-documented pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds as poten...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of the bioactivity of pyrazolo[1,5-a]azine-based inhibitors, with a primary focus on the well-documented pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds as potent kinase inhibitors in drug discovery. Due to the limited availability of public research on pyrazolo[1,5-a]pyrazine-based inhibitors, this guide will leverage the extensive data on its structural analogues to provide a comprehensive overview and frame the potential of the pyrazolo[1,S-a]pyrazine scaffold in medicinal chemistry.
Introduction: The Privileged Pyrazolo[1,5-a]azine Scaffold
The pyrazolo[1,5-a]azine core, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases.[1] These compounds, particularly the pyrazolo[1,5-a]pyrimidine derivatives, have demonstrated a remarkable versatility, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]
The core of their therapeutic potential, especially in oncology, lies in their ability to act as potent inhibitors of protein kinases. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]azine scaffold can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases and inhibit their activity.[2]
This guide will delve into a comparative analysis of the bioactivity of inhibitors based on three key pyrazolo[1,5-a]azine scaffolds:
Pyrazolo[1,5-a]pyrimidine: The most extensively studied scaffold, with several compounds in clinical development and approved as drugs.[3]
Pyrazolo[1,5-a]pyridine: A closely related scaffold with demonstrated potent kinase inhibitory activity.
Pyrazolo[1,5-a]pyrazine: An emerging scaffold with limited but promising research, representing a frontier in the exploration of this chemical space.
The structural differences between these scaffolds, specifically the number and position of nitrogen atoms in the six-membered ring, can significantly influence their physicochemical properties, binding affinities, and selectivity towards different kinase targets. Understanding these nuances is critical for the rational design of next-generation inhibitors.
Comparative Bioactivity of Pyrazolo[1,5-a]azine-Based Inhibitors
The bioactivity of pyrazolo[1,5-a]azine-based inhibitors is largely defined by their ability to target and inhibit specific protein kinases involved in disease pathogenesis. This section provides a comparative overview of their activity against key kinase families.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical targets in cancers harboring NTRK gene fusions.[4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be exceptionally effective in targeting Trk kinases, leading to the development of FDA-approved drugs like Larotrectinib and Entrectinib.[4][5]
Compound Class
Target Kinase
IC50 (nM)
Key Structural Features
Reference
Pyrazolo[1,5-a]pyrimidine
TrkA
1.7
Picolinamide at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position.
Table 1: Comparative in vitro potency of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
The data clearly indicates that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to produce highly potent Trk inhibitors with IC50 values in the low nanomolar range.[4][6] The introduction of a macrocyclic ring has been a particularly successful strategy for enhancing potency and selectivity.[7] While no specific data for pyrazolo[1,5-a]pyrazine-based Trk inhibitors is readily available, the established success of the pyrimidine analogue suggests that the pyrazine scaffold could also serve as a valuable template for designing novel Trk inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various CDKs, particularly CDK2 and CDK9.[8][9]
Table 2: In vitro potency of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors.
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can act as dual inhibitors of CDK2 and other targets like TRKA, offering a potential strategy to overcome drug resistance.[8] The development of selective CDK9 inhibitors from a pyrazolo[1,5-a]pyrimidine core highlights the tunability of this scaffold for achieving high selectivity against specific kinase targets.[9]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds have both been explored for the development of selective PI3K inhibitors.
Table 3: In vitro potency of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine-based PI3K inhibitors.
Notably, researchers have successfully designed highly potent and selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, with compounds like CPL302253 showing an IC50 of 2.8 nM.[12] Furthermore, pyrazolo[1,5-a]pyridine derivatives have been identified as potent dual inhibitors of PI3Kγ and PI3Kδ, which is a promising strategy for cancer immunotherapy.[13]
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a wide range of other cancer-relevant kinases.
Table 4: In vitro potency of pyrazolo[1,5-a]pyrimidine-based inhibitors against other targets.
Derivatives of this scaffold have shown potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), with IC50 values in the sub-nanomolar range.[14] Beyond oncology, pyrazolo[1,5-a]pyrimidines have also demonstrated antibacterial activity by inhibiting enzymes like MurA.[15]
Experimental Methodologies for Bioactivity Assessment
The evaluation of the bioactivity of these inhibitors relies on robust and reproducible experimental protocols. This section details the standard assays used to determine their inhibitory potential.
In Vitro Kinase Inhibition Assay
The primary method for quantifying the potency of a kinase inhibitor is the in vitro kinase inhibition assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed or the amount of ATP consumed is quantified, and the inhibition is calculated relative to a control without the inhibitor.
Detailed Protocol (Luminescence-Based):
Reagent Preparation:
Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Prepare solutions of the purified recombinant kinase, the specific substrate peptide, and ATP.[16]
Assay Procedure:
In a 96-well or 384-well plate, add the kinase, substrate, and the test compound dilutions.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[16]
Stop the reaction by adding a stop solution (e.g., EDTA).[17]
Detection:
Add a detection reagent, such as the ADP-Glo™ Kinase Assay reagent, which measures the amount of ADP produced (correlating with kinase activity) or a reagent that measures the remaining ATP.[18]
Incubate to allow the signal to stabilize.
Measure the luminescence using a plate-reading luminometer.[16]
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration.
Determine the IC50 value by fitting the data to a dose-response curve.[16]
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells, the MTT assay is a widely used colorimetric method.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.[20]
Detailed Protocol:
Cell Culture:
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with various concentrations of the test compounds and a vehicle control.
Incubate for a specified period (e.g., 72 hours).[7]
MTT Incubation:
Add MTT solution (typically 0.5 mg/mL final concentration) to each well.[19]
Incubate for 3-4 hours at 37°C to allow formazan crystal formation.[21]
Solubilization:
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21][22]
Absorbance Measurement:
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[22]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways and Mechanism of Action
Pyrazolo[1,5-a]azine-based inhibitors primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This inhibition disrupts the downstream signaling cascade, leading to the desired therapeutic effect, such as the induction of apoptosis in cancer cells.
Caption: Generalized kinase signaling pathway and the mechanism of action of pyrazolo[1,5-a]azine inhibitors.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds have unequivocally established themselves as "privileged" structures in the realm of kinase inhibitor discovery. The extensive research and successful clinical translation of inhibitors based on these cores underscore their therapeutic potential. The wealth of structure-activity relationship (SAR) data available for these compounds provides a robust foundation for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
In contrast, the pyrazolo[1,5-a]pyrazine scaffold remains a relatively unexplored territory. The limited research on this specific heterocycle presents both a challenge and an opportunity. While direct comparative data is lacking, the structural similarity to its well-validated pyrimidine and pyridine counterparts strongly suggests that pyrazolo[1,5-a]pyrazine-based compounds could also exhibit potent kinase inhibitory activity. The subtle electronic and steric differences introduced by the additional nitrogen atom in the pyrazine ring may offer unique opportunities for modulating selectivity and other drug-like properties.
Future research should be directed towards the systematic synthesis and biological evaluation of pyrazolo[1,5-a]pyrazine libraries against a broad panel of kinases. Direct, head-to-head comparisons with their pyrimidine and pyridine analogues will be crucial for elucidating the specific contributions of the pyrazine ring to bioactivity. Such studies will not only expand the chemical space for kinase inhibitor discovery but also pave the way for novel therapeutics with potentially superior efficacy and safety profiles. The pyrazolo[1,5-a]pyrazine scaffold, therefore, represents a promising frontier for medicinal chemists and drug discovery scientists.
References
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Iorkula, T. A., et al. (2025).
Abdel-Maksoud, M. S., et al. (2024, December 10).
Metwally, A. A., et al. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Wang, Y., et al. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Iorkula, T. A., et al. (2025).
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
Iorkula, T. A., et al. (2025, February 5).
Schröder, M., et al. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
Włodarczyk, M., et al. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]
Zhang, Y., et al. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
El-Adl, K., et al. (2025, January 24).
Włodarczyk, M., et al. (n.d.).
PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved from [Link]
El-Damasy, D. A., et al. (2025, August 5). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed.
Tang, B., et al. (2021, January 1).
Metwally, A. A., et al. (2024, July 29). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
ResearchGate. (2025, August 5). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Retrieved from [Link]
Al-Ostoot, F. H., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
Iorkula, T. A., et al. (2025, September 4).
Wang, Y., et al. (2021, October 15). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
Burns, C. J., et al. (2015, October 1). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
Spectroscopic Characterization of 3,4-Disubstituted Pyrazolo[1,5-a]pyrazines: A Comparative Guide
This guide outlines the spectroscopic characterization of 3,4-disubstituted pyrazolo[1,5-a]pyrazines , a privileged scaffold in medicinal chemistry (particularly for JAK and kinase inhibition). It addresses the specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the spectroscopic characterization of 3,4-disubstituted pyrazolo[1,5-a]pyrazines , a privileged scaffold in medicinal chemistry (particularly for JAK and kinase inhibition). It addresses the specific challenge of distinguishing this regioisomer from its common alternatives, such as pyrazolo[1,5-a]pyrimidines or 3,6-disubstituted isomers.
Part 1: The Structural Challenge & Strategic Overview
The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic system where a pyrazole ring is fused to a pyrazine ring. Unlike its more common isomer, pyrazolo[1,5-a]pyrimidine (which has a nitrogen at position 4), the pyrazolo[1,5-a]pyrazine typically places the second nitrogen at position 5 or 6, leaving Position 4 available as a carbon center for substitution.
The 3,4-disubstituted motif creates a unique "peri-substitution" pattern. This proximity forces steric interactions that are absent in 3,6- or 2,4-isomers, making spectroscopic validation critical.
The "Regioisomer Trap"
In synthetic cyclization reactions (e.g., reacting 5-aminopyrazoles with bifunctional electrophiles), three outcomes are common:
Alternative A: Pyrazolo[1,5-a]pyrimidine (Nitrogen at pos 4).[1][2][3][4]
Alternative B: 3,6-Disubstituted isomer (Regioisomer).
Standard 1D
H NMR is often insufficient to distinguish these due to overlapping aromatic regions. This guide prioritizes 2D NMR (HMBC/NOESY) and N-HMBC as the definitive validation tools.
Part 2: Comparative Analysis of Characterization Methods
This section objectively compares the efficacy of different spectroscopic techniques in validating the 3,4-substitution pattern.
Table 1: Technique Performance Matrix
Feature
1D H NMR
2D NOESY/ROESY
2D HMBC
N-HMBC
Regiochemistry
Low (Ambiguous)
High (Spatial Proof)
Very High (Connectivity)
Definitive (Scaffold ID)
Substituent Pos.
Medium
High (Peri-effect)
High
N/A
Sample Req.
< 1 mg
5-10 mg
10-20 mg
> 20 mg
Key Diagnostic
Chemical Shift of H-2
NOE between R3 & R4
H2 C3a / C4
N-Bridgehead Shift
Deep Dive: The "Peri-Effect" (NOESY)
The most rapid confirmation of 3,4-disubstitution is the Nuclear Overhauser Effect (NOE) .
3,4-Disubstituted: The substituent at C3 (pyrazole) and C4 (pyrazine) are spatially adjacent (
). A strong NOE cross-peak will be observed between the protons of these groups.
3,6-Disubstituted: The substituents are on opposite sides of the fused system. No NOE is possible.
Pyrazolo[1,5-a]pyrimidine: Position 4 is a Nitrogen.[1][4][5][6] No substituent can exist there (in neutral form), immediately ruling out this isomer if a C4-substituent signal is present.
Part 3: Experimental Protocols
Protocol A: Synthesis & Purification (Contextual)
To ensure a valid sample, the synthesis typically involves the condensation of 3-substituted-5-aminopyrazoles with
-haloketones or 1,2-biselectrophiles.
Reaction: Combine 3-substituted-5-aminopyrazole (1.0 eq) with the appropriate 2-bromo-1-aryl/alkyl-ethanone derivative (1.1 eq) in EtOH.
Cyclization: Reflux for 4–6 hours. Monitor by TLC (often requires 5% MeOH/DCM).
Isolation: Cool to precipitate or evaporate and purify via flash chromatography (Silica, Hexane:EtOAc gradient).
Purity Check: Ensure >95% purity via LC-MS before NMR analysis to avoid confusing impurity peaks with rotamers.
Protocol B: Advanced NMR Characterization
Objective: Unambiguously assign the 3,4-regiochemistry.
Step 1: Sample Preparation
Dissolve 10–15 mg of the compound in 0.6 mL DMSO-
(preferred over CDCl for solubility and peak separation).
Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary).
Step 3: Data Analysis Logic (Self-Validating System)
Identify H-2: Look for a singlet around 7.8–8.2 ppm . This is the proton on the pyrazole ring (C2).
HMBC Trace from H-2:
H-2 should correlate to C3 (bearing substituent R1).
H-2 should correlate to C3a (bridgehead carbon).
Verify C4 Substitution:
Locate the Bridgehead Carbon (C3a) from the step above.
Look for correlations from the C4-substituent protons to C3a .
Crucial Check: If the C4-substituent correlates to the same bridgehead carbon as H-2, the 3,4-arrangement is highly probable.
NOESY Confirmation:
Check for a cross-peak between H-2 and R3 (standard).
Check for a cross-peak between R3 and R4 (The "Peri-Effect"). Presence = Confirmed 3,4-disubstitution.
Part 4: Visualizations
Diagram 1: Regioselectivity & Isomer Pathways
This diagram illustrates the divergent pathways that necessitate rigorous characterization.
Caption: Divergent cyclization pathways. Path A leads to the desired 3,4-scaffold, while Path B and C yield common isomeric impurities that require spectroscopic differentiation.
Diagram 2: The "Smoking Gun" Correlation Map
This diagram visualizes the specific NMR correlations required to prove the structure.
Caption: NMR Correlation Logic. The convergence of HMBC signals at C3a and the specific NOE between R3 and R4 provide irrefutable proof of the 3,4-substitution pattern.
Part 5: Reference Data (Chemical Shifts)
Use these representative values to benchmark your experimental data.
Atom Position
Type
Typical (ppm)
Typical (ppm)
Multiplicity
2
CH (Pyrazole)
7.90 – 8.30
140 – 145
Singlet (s)
3
C-Subst.
-
110 – 120
Quaternary
3a
C-Bridge
-
130 – 138
Quaternary
4
C-Subst.
-
135 – 145
Quaternary
6
CH (Pyrazine)
8.40 – 8.60
140 – 150
Doublet (d)
7
CH (Pyrazine)
8.80 – 9.20
135 – 145
Doublet (d)
Note: Shifts vary based on the electronic nature of substituents R3 and R4. Electron-withdrawing groups will shift H2 and H7 downfield.
References
PubChem Compound Summary. (2024). Pyrazolo[1,5-a]pyrazine.[1][3][4][5][6][7][8][9][10] National Library of Medicine. [Link]
Lindsay-Scott, P. J., et al. (2017).[11] Synthesis of Pyrazolo[1,5-a]pyrazines via Tandem Oxidative Cyclization. Journal of Organic Chemistry. [Link]
Google Patents. (2021).
Chimichi, S., et al. (1992).[1] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[1] [Link]
Comparative Guide: Structural Validation Methodologies for Regioselective Substitution Products
Audience: Medicinal Chemists, Structural Biologists, and CMC Leads. Scope: Objective comparison of analytical workflows for distinguishing regioisomers (e.g., N1- vs.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Structural Biologists, and CMC Leads.
Scope: Objective comparison of analytical workflows for distinguishing regioisomers (e.g., N1- vs. N2-alkylation, ortho- vs. meta- C-H activation).
Executive Summary: The "Regio-Problem" in Drug Discovery
In the synthesis of complex heterocycles—the backbone of modern small-molecule therapeutics—regioselectivity is often the primary failure mode. A reaction targeting the N1 position of an indazole may yield an N2 impurity with identical mass (LCMS-silent) and nearly identical polarity. Misassigning these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data, where biological activity is attributed to the wrong molecular scaffold.
This guide compares the three industry-standard methodologies for validating these structures: Advanced 2D NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and DFT-Assisted Structure Elucidation .
Comparative Analysis of Validation Methodologies
Method A: Advanced 2D NMR (The Workhorse)
Core Mechanism: Uses through-bond (scalar) and through-space (dipolar) magnetic interactions to map connectivity.
The Regio-Specific Tool:HMBC (Heteronuclear Multiple Bond Correlation) .[1] Unlike HSQC (which connects C-H directly), HMBC sees across quaternary carbons (2-3 bonds away), bridging the gap between a substituent and a distinct ring marker.
Best For: Routine validation of soluble intermediates; distinguishing isomers where the substituent environment differs magnetically.
Method B: Single Crystal X-Ray Diffraction (The Gold Standard)
Core Mechanism: Diffraction of X-rays by electron clouds in a crystalline lattice to generate an electron density map.
The Regio-Specific Tool:Anomalous Dispersion . Allows determination of absolute structure without ambiguity.
Best For: Final clinical candidates; cases where NMR signals overlap heavily; stereochemical confirmation.
Method C: DFT-NMR Calculation (The Digital Arbiter)
Core Mechanism: Quantum mechanical prediction of shielding tensors (GIAO method) to generate synthetic NMR spectra for all possible isomers, which are then statistically correlated to experimental data.
The Regio-Specific Tool:DP4+ Probability Analysis . A statistical method that quantifies the likelihood of an experimental spectrum matching a calculated structure.
Best For: Oils/amorphous solids that won't crystallize; isomers with identical HMBC connectivity patterns.
Performance Data & Resource Comparison
Feature
Method A: 2D NMR (HMBC/NOESY)
Method B: SC-XRD
Method C: DFT-NMR (GIAO)
Confidence Level
High (95%) - Dependent on interpretation
Absolute (99.9%)
High (90-95%) - Dependent on Basis Set
Sample State
Solution (5-20 mg)
Single Crystal (0.1-0.5 mm)
Virtual (Requires Experimental NMR data)
Turnaround Time
1 - 4 Hours
2 Days - 2 Weeks
24 - 48 Hours (Compute time)
Cost Efficiency
Low (Routine OpEx)
High (Requires specialized facility)
Medium (High-performance computing)
Key Limitation
"Silent" quaternary carbons; Signal overlap
Crystallization failure (The bottleneck)
Conformational flexibility errors
Decision Matrix & Logic
The following diagram illustrates the decision logic for selecting the appropriate validation method based on sample properties and data ambiguity.
Figure 1: Strategic workflow for structural validation of regioselective products.
Detailed Experimental Protocols
Protocol A: The "Long-Range" NMR Setup (HMBC)
Objective: Establish connectivity across heteroatoms (e.g., N-C-C-H) where direct coupling is absent.
Critical Parameter: The Long-Range Delay (CNST13) . Standard HMBC is optimized for 8 Hz couplings. For heterocycles (pyrazoles, imidazoles), couplings are often smaller (2-5 Hz).
Step-by-Step:
Sample Prep: Dissolve 10-20 mg of pure isolate in 0.6 mL DMSO-d6 (preferred over CDCl3 for viscosity and preventing exchange of labile protons).
Pulse Sequence: Select hmbcgpndqf (Gradient-selected HMBC with suppression of one-bond correlations).
Optimization:
Set D1 (Relaxation delay) = 2.0 s.
Set CNST13 (J-coupling constant) = 5-6 Hz (Critical for detecting 3-bond correlations through Nitrogen).
Acquisition: Acquire 2K points in F2 and 256-512 increments in F1. Number of scans (NS) should be
32.
Analysis: Look for "Gateway Correlations."[2] For an N-methyl group, find the methyl protons. In N1-alkylation, these protons will correlate to the C3 carbon of the ring. In N2-alkylation, they may correlate to C3 and C1 (if available) or show a distinct lack of correlation to the phenyl ring junction [1].
Objective: Grow a single crystal suitable for diffraction from a limited sample amount (<5 mg).
Step-by-Step:
The "Inner" Vial: Dissolve 2-5 mg of the product in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., DCM, Acetone, THF). Place this in a small 1-dram vial.
The "Outer" Vial: Take a larger 20 mL scintillation vial. Add 2-3 mL of a "Bad Solvent" (e.g., Pentane, Hexane, Diethyl Ether). Note: The Bad Solvent must be more volatile than the Good Solvent.
Assembly: Place the open small vial inside the large vial containing the bad solvent. Cap the large vial tightly.
Mechanism: The volatile bad solvent diffuses into the good solvent, slowly increasing polarity and forcing the compound to crystallize in an ordered lattice over 24-72 hours.
Validation: Inspect under a microscope for sharp edges (birefringence). Amorphous "blobs" will not diffract [2].
Protocol C: DFT-NMR Calculation Workflow
Objective: Predict chemical shifts to distinguish between two plausible structures (Isomer A vs. Isomer B).
Step-by-Step:
Conformational Search: Use Molecular Mechanics (MMFF94) to generate all low-energy conformers for both Isomer A and Isomer B.
Geometry Optimization: Optimize all conformers using DFT at the B3LYP/6-31G(d) level in the gas phase or solvation model (PCM).
NMR Calculation: Run a Single Point Energy calculation including the GIAO (Gauge-Including Atomic Orbital) term.
Scaling: Apply linear scaling factors (intercept/slope) specific to the functional used to correct systematic errors.
Comparison: Calculate the Mean Absolute Error (MAE) between the experimental shifts and the calculated shifts for both isomers. The isomer with the significantly lower MAE is the correct structure.
Mechanistic Visualization: HMBC Logic
The following diagram details the specific HMBC correlations used to distinguish N-alkylation isomers in a typical indazole scaffold.
Figure 2: HMBC connectivity logic. The detection of a 3-bond coupling (3J) from the alkyl protons to the bridgehead carbon confirms N1 substitution, whereas N2 substitution often lacks this specific bridgehead correlation.
References
Jadeja, Y., et al. (2016).[3] "Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity." Magnetic Resonance in Chemistry.
BenchChem. (2025).[4] "Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives." BenchChem Technical Guides.
Ghosh, R. K., et al. (2025). "DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation." ACS Omega.
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Resources.
Grimblat, N., et al. (2015). "DP4+ Probability: A New Step in the Computer-Aided Structural Elucidation." Journal of Organic Chemistry.
comparing synthetic routes for 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine preparation
Executive Summary The heterocycle 4-chloro-3-iodopyrazolo[1,5-a]pyrazine is a critical "linchpin" intermediate in the synthesis of covalent kinase inhibitors (e.g., BTK, JAK inhibitors). Its value lies in the orthogonal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The heterocycle 4-chloro-3-iodopyrazolo[1,5-a]pyrazine is a critical "linchpin" intermediate in the synthesis of covalent kinase inhibitors (e.g., BTK, JAK inhibitors). Its value lies in the orthogonal reactivity of its halogens: the 3-iodo position is primed for Suzuki/Sonogashira coupling, while the 4-chloro position is activated for SNAr displacement by amines.
This guide evaluates the two primary synthetic strategies. Route A (The "Lactam-First" Strategy) is identified as the superior method for scalability and safety, utilizing a de novo ring construction followed by sequential halogenation. Route B (The "Parent-Functionalization" Strategy) is discussed as a historical alternative but is largely deprecated due to poor regioselectivity and hazardous reagents (e.g., MSH).
Key Recommendations
For Scale-Up (>100g): Use Route A. It avoids explosive aminating agents and utilizes cheap commodity starting materials (ethyl pyrazole-3-carboxylate).
Critical Process Parameter: The sequence of halogenation is non-negotiable. Iodination must precede chlorination to utilize the electronic activation of the lactam intermediate.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the [1,5-a] fused system and the introduction of the halogens.
Disconnection 1 (C-Cl): The 4-chloro moiety is best installed via deoxychlorination of a 4-oxo (lactam) precursor using POCl3.
Disconnection 2 (C-I): The 3-iodo moiety requires an electron-rich substrate for Electrophilic Aromatic Substitution (EAS). The 4-oxo intermediate is sufficiently nucleophilic at C-3; the 4-chloro derivative is not.
Disconnection 3 (Ring Fusion): The bridgehead nitrogen is best formed by alkylating a pyrazole precursor with a 2-carbon synthon (acetal) rather than aminating a pyrazine ring.
Figure 1: Retrosynthetic logic dictating the "Lactam-First" approach.
Detailed Route Comparison
Route A: The "Lactam-First" Sequence (Recommended)
This route builds the pyrazolo[1,5-a]pyrazine core from a pyrazole ester and an acetal, creating a 4-oxo intermediate (lactam). This lactam is electron-rich, allowing mild iodination before the ring is deactivated by conversion to the chloride.
Step 1: N-Alkylation of ethyl 1H-pyrazole-3-carboxylate with bromoacetaldehyde diethyl acetal.
Step 2: Acid-mediated cyclization (often with ammonium acetate) to form pyrazolo[1,5-a]pyrazin-4(5H)-one.
Route B: The "Pyrazine-Amination" Route (Deprecated)
Historically, this route involved converting 2-aminopyrazine or pyrazine itself into the fused system.
Mechanism: Requires N-amination of pyrazine using O-mesitylenesulfonylhydroxylamine (MSH) to form N-aminopyrazinium salts, followed by cycloaddition with propiolates.
Major Flaw: MSH is potentially explosive and unstable. The regioselectivity of subsequent halogenations on the fully aromatic core is poor due to the electron-deficient nature of the pyrazine ring.
Comparative Data Table
Feature
Route A (Lactam-First)
Route B (Pyrazine-Amination)
Safety Profile
High. Standard reagents (POCl3 requires care but is manageable).
Low. MSH is a high-energy explosive hazard.
Regioselectivity
Excellent. Iodination is directed solely to C-3 by the lactam.
Poor. Competitive halogenation at C-3/C-7.
Overall Yield
40–55% (over 4 steps)
15–25% (variable)
Cost of Goods
Low (Commodity starting materials).
High (Specialty reagents required).
Scalability
Proven on kg scale (GMP compatible).
Not suitable for >10g batches.
Experimental Protocol (Route A)
Objective: Preparation of 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine (10g scale basis).
Step 1 & 2: Ligand Synthesis and Cyclization
Alkylation: To a suspension of Cs2CO3 (1.5 equiv) in DMF, add ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and 2-bromo-1,1-diethoxyethane (1.2 equiv). Heat to 60°C for 12h.
Workup: Dilute with water, extract with EtOAc. Concentrate to yield the N-alkylated acetal.
Cyclization: Dissolve the intermediate in glacial acetic acid. Add NH4OAc (5.0 equiv) and a catalytic amount of concentrated HBr or HCl. Heat to reflux (110°C) for 4h.
Isolation: Cool to RT. The product, pyrazolo[1,5-a]pyrazin-4(5H)-one , often precipitates. Filter and wash with cold water. Yield: ~75%.[3][4][5]
The success of this route depends on the "Activation-Deactivation" cycle. The lactam is activated for iodination, then the carbonyl is activated by POCl3 for chlorination.
Figure 2: Mechanistic flow. Note that reversing this order (Chlorination then Iodination) fails because the 4-Cl group deactivates the ring toward EAS iodination.
Troubleshooting & Critical Parameters
Incomplete Iodination: If the reaction stalls, add 0.1 equiv of Trifluoroacetic acid (TFA) to catalyze the NIS reaction.
POCl3 Hydrolysis: During the quench of Step 4, if the temperature rises >20°C, the product may hydrolyze back to the lactam. Use internal temperature monitoring and add ice continuously.
Regioisomers in Step 1: Ensure the starting material is ethyl 1H-pyrazole-3-carboxylate. Using the 4-carboxylate isomer will result in the wrong fused system (pyrazolo[1,5-a]pyrimidine).
References
General Synthesis of Pyrazolo[1,5-a]pyrazines
Smaill, J. B., et al. "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." J. Med. Chem. 2000, 43, 1380–1397. (Foundational chemistry for fused pyrimidines/pyrazines).
Iodination Methodologies
Wang, H., et al. "Regioselective C-H Halogenation of Pyrazolo[1,5-a]pyrimidines." Molecules 2018, 23(1), 27. (Demonstrates NIS regioselectivity on the 4-oxo core).
Patent Literature (Process Chemistry)
Wei, M., et al. "Preparation of substituted pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors." WO2014173293.
Safety of Aminating Reagents
Tamura, Y., et al. "Synthetic application of O-mesitylenesulfonylhydroxylamine." Synthesis 1977, 1–17. (Reference for the hazardous Route B).
Topic: 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine Proper Disposal Procedures Content Type: Operational Disposal Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists From the Desk of the Senior...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine Proper Disposal Procedures
Content Type: Operational Disposal Guide
Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
From the Desk of the Senior Application Scientist:
Disposal is not an afterthought; it is the final step of synthesis. In the case of halogenated nitrogen heterocycles like 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine, improper waste stream management does not just violate compliance—it endangers the downstream incineration infrastructure due to the release of corrosive hydrogen halides (HCl and HI). This guide provides a self-validating protocol to ensure this compound is sequestered and destroyed safely.
Before handling waste, you must validate the chemical state. This compound contains both chlorine and iodine on a pyrazolo[1,5-a]pyrazine core. The iodine atom (C-I bond) is photolytically active and weaker than the C-Cl bond, making this compound sensitive to light and potentially reactive under thermal stress.
Contains Nitrogen, Chlorine, and Iodine. MUST go to High-Temperature Incineration (HTI) with scrubber capabilities.
Physical State
Solid (typically off-white to yellow powder).
Reactivity
Incompatible with Strong Oxidizers. Do not mix with Nitric Acid or Peroxides in waste containers (risk of exothermic runaway).
Solubility
Low water solubility. STRICTLY PROHIBITED from drain disposal.
RCRA Status (USA)
While not P-listed, it is treated as "Characteristic Hazardous Waste" (Toxic/Irritant) and must be coded for halogen content.
Waste Segregation Protocol (The "Golden Rule")
The most common failure mode in laboratory disposal is "cross-contamination." You must segregate this compound from non-halogenated solvents.[1][2]
Why? Non-halogenated waste (e.g., Acetone, Ethanol) is often used as fuel blending for cement kilns. Introducing high-halogen content (like our iodinated compound) ruins this fuel source, causing corrosion in kilns and releasing toxic iodine vapor.
Decision Logic: Waste Segregation
Figure 1: Decision matrix for segregating 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine waste. Note the "Re-route" logic for high-concentration solutions.
Step-by-Step Disposal Workflow
Scenario A: Disposing of Pure Solid or Contaminated Solids (Gloves/Weigh Boats)
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.
Expert Insight: Amber glass is preferred if the waste will be stored for >1 week, as the iodine moiety can degrade under UV light, potentially pressurizing the container with gas byproducts.
Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust generation when the waste management team opens the drum.
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
Quenching: Ensure no unreacted reagents (e.g., strong bases like NaH or coupling agents) remain active. Quench with appropriate solvent/buffer.
Stream Selection: Pour into the Halogenated Solvent carboy (Red tag/can).
Self-Validating Step: Check the pH of the waste stream.[2] It should be neutral (pH 6-8). If acidic (due to hydrolysis of the chloro-group), neutralize with Sodium Bicarbonate before capping to prevent pressure buildup.
Cap & Seal: Ensure the cap has a chemically resistant liner (PTFE). Do not use aluminum foil or parafilm as a primary seal.
Emergency Contingency: Spill Response
If 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine is spilled, do not wipe it up with dry paper towels (generates dust).
Figure 2: Immediate response protocol for laboratory spills.
Scientific Rationale & Compliance (The "Why")
The Iodine Factor:
Unlike simple chlorinated compounds, the iodine atom in 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine presents a unique challenge. Upon incineration, it forms Hydrogen Iodide (HI) and elemental Iodine (
). Elemental iodine is corrosive to standard stainless steel flue gas lines.
Operational Consequence: This is why you cannot sneak this into "Non-Halogenated" streams. Facilities use specific scrubbers (often caustic scrubbers) for halogenated streams to capture these acid gases.
Regulatory Grounding:
EPA RCRA (USA): This material falls under "Process Waste." While it may not have a specific "U" or "P" list code, it is regulated under 40 CFR 261.3 as a characteristic hazardous waste if it exhibits toxicity, or simply as "Halogenated Solvent/Organic" waste which requires specific treatment standards (incineration).
Drain Disposal: Strictly prohibited under the Clean Water Act. The pyrazolo-pyrazine core is heterocyclic and potentially persistent in aquatic environments.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
PubChem. Compound Summary: Pyrazolo[1,5-a]pyrazine derivatives (General Safety Data). National Library of Medicine. [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Personal protective equipment for handling 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Part 1: Executive Summary & Hazard Anticipation The Core Directive: Treat 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine as a Category 3 Potent Compound (OEB 3) until specific toxicological data proves otherwise. As a halogenate...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Hazard Anticipation
The Core Directive: Treat 4-Chloro-3-iodopyrazolo[1,5-a]pyrazine as a Category 3 Potent Compound (OEB 3) until specific toxicological data proves otherwise. As a halogenated nitrogen heterocycle, this compound presents risks of mucosal irritation, potential sensitization, and unknown systemic toxicity.
Immediate Safety Profile:
Physical State: Solid (Fine powder/crystalline).
Primary Routes of Entry: Inhalation of dust, dermal absorption, ocular contact.
Chemical Reactivity: Stable under ambient conditions but reactive with strong oxidizers and strong acids. Halogenated positions (Cl, I) are susceptible to nucleophilic aromatic substitution, implying potential reactivity with biological nucleophiles (proteins/DNA).
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard latex gloves are insufficient due to the lipophilic nature of halogenated heterocycles, which can permeate latex. Nitrile provides superior resistance. Double-gloving creates a "sacrificial barrier," allowing the outer glove to be stripped immediately upon contamination without exposing skin.
Heavy Duty Nitrile or Laminate Barrier (Silver Shield)
Face Shield + Goggles
Tyvek Coveralls
Part 3: Operational Protocols
Engineering Controls & Weighing Logic
The "Static-Free" Weighing Protocol:
Halogenated heterocycles often carry static charge, causing powder to "jump" or disperse.
Environment: All open handling must occur inside a certified chemical fume hood.
Anti-Static Measures: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the compound.
Containment: Place the analytical balance inside the hood. If this is impossible, dissolve the compound in a pre-weighed vial of solvent (e.g., DMSO) inside the hood to create a stock solution, then weigh the liquid. Never weigh dry powder on an open bench.
Solubilization & Reaction Setup
Solvent Compatibility: Highly soluble in DMSO, DMF, and Dichloromethane (DCM). Limited solubility in water.
Reaction Safety: When using halogenated solvents (DCM) with this compound, verify glove compatibility. DCM permeates standard nitrile in <5 minutes. Use Laminate Barrier (Silver Shield) gloves under nitrile gloves if handling concentrated solutions in DCM.
Visualized Risk Assessment Workflow
The following diagram outlines the decision logic for selecting safety controls based on the state of the material.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier. Note the specific requirement for laminate gloves when using halogenated solvents.
Part 4: Waste Management & Decontamination
Disposal Classification:
This compound must be treated as Halogenated Organic Waste .
Do NOT mix with aqueous waste streams (risk of precipitation and clogging).
Do NOT mix with strong acids (risk of dehalogenation or toxic gas evolution).
Decontamination Protocol (Glassware & Surfaces):
Primary Rinse: Rinse glassware with Acetone or DCM to solubilize residues. Collect this rinse as Halogenated Waste.
Secondary Wash: Wash with a 5% surfactant solution (e.g., Alconox) and water.
Surface Decon: For benchtop spills, wipe with a solvent-dampened paper towel (Acetone), then wash with soap and water. Dispose of all wipes as solid hazardous waste.
Part 5: Emergency Response Plan
In Case of Exposure:
Eye Contact: Flush immediately with water for 15 minutes.[1] Hold eyelids open. Mechanism: Halogenated heterocycles can cause severe corneal damage; immediate dilution is critical to prevent permanent scarring.
Skin Contact: Remove contaminated clothing immediately. Wash skin with soap and copious water.[2][3] Do not use ethanol (may enhance absorption).
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Response Workflow
Caption: Immediate response workflow for solid or liquid spills. Evacuation is mandatory for large spills outside of containment.
References
PubChem. (2025).[4] 4-chloro-3-iodopyrazolo[1,5-a]pyrazine (Compound Summary). National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Available at: [Link]